Bis-PEG4-PFP ester
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F10O8/c25-13-15(27)19(31)23(20(32)16(13)28)41-11(35)1-3-37-5-7-39-9-10-40-8-6-38-4-2-12(36)42-24-21(33)17(29)14(26)18(30)22(24)34/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCGHSXHOCFIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129528 | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,4,5,6-pentafluorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314378-12-5 | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,4,5,6-pentafluorophenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314378-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,4,5,6-pentafluorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis-PEG4-PFP Ester: Structure, Properties, and Applications in Bioconjugation
For researchers, scientists, and professionals in drug development, the precise and efficient linking of molecules is a foundational requirement. Homobifunctional crosslinkers are pivotal tools in this endeavor, and among them, Bis-PEG4-PFP ester has emerged as a reagent of significant interest. This guide provides a comprehensive overview of its structure, physicochemical properties, and detailed protocols for its application, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Properties
This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups at either end of a spacer molecule.[1][2] The structure can be deconstructed into three key components:
-
"Bis-PFP ester" : This indicates the presence of two pentafluorophenyl (PFP) ester functional groups. PFP esters are highly reactive towards primary and secondary amines, forming stable and irreversible amide bonds.[3][4] They are known for being more resistant to spontaneous hydrolysis in aqueous solutions compared to other common amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, which contributes to more efficient and controlled conjugation reactions.[3]
-
"PEG4" : This refers to the linker or spacer arm, which consists of four repeating units of polyethylene glycol. The PEG linker is hydrophilic, which enhances the water solubility of the crosslinker and the resulting conjugate. This property is particularly advantageous when working with biomolecules that may have limited solubility in organic solvents. The defined length of the PEG4 chain provides a precise and known distance between the conjugated molecules.
The complete chemical structure can be represented by the following SMILES notation: O=C(OC1=C(F)C(F)=C(F)C(F)=C1F)CCOCCOCCOCCOCCC(=O)OC2=C(F)C(F)=C(F)C(F)=C2F.
Physicochemical and Quantitative Data
A summary of the key quantitative properties of this compound is provided in the table below. This data is essential for accurate experimental design, including stoichiometry calculations and buffer preparation.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₄H₂₀F₁₀O₈ | |
| Molecular Weight (MW) | 626.4 g/mol | |
| CAS Number | 1314378-12-5 | |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in DCM, DMSO, DMF | |
| Storage Conditions | -20°C, under inert gas, desiccated |
Key Applications in Drug Development and Research
The primary utility of this compound lies in its ability to crosslink two amine-containing molecules. This has broad applications in proteomics, drug delivery, and the development of novel therapeutics.
PROTAC Synthesis
A prominent application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (Protein of Interest, POI) and a ligand for an E3 ubiquitin ligase, joined by a linker. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome. This compound can serve as a precursor to the final PROTAC linker, where each PFP ester group is sequentially reacted with an amine-containing POI ligand and an amine-containing E3 ligase ligand.
The signaling pathway for PROTAC-mediated protein degradation is illustrated below.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following section provides a detailed methodology for a typical bioconjugation reaction using this compound to crosslink amine-containing molecules, such as proteins.
Materials and Reagents
-
This compound
-
Amine-containing protein(s) (e.g., antibody, enzyme)
-
Conjugation Buffer : Amine-free buffer, pH 7.2-8.5. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or sodium bicarbonate buffer. Avoid buffers containing primary amines like Tris or glycine as they will compete in the reaction.
-
Quenching Buffer : 1 M Tris-HCl, pH 7.5, or 1 M glycine.
-
Solvent : Anhydrous (dry) Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Desalting columns or dialysis equipment for purification.
Experimental Workflow
The general workflow for a bioconjugation experiment is outlined below.
Caption: General workflow for protein crosslinking.
Detailed Protocol: Protein-Protein Crosslinking
This protocol is a general guideline. The optimal molar ratio of crosslinker to protein and reaction times should be determined empirically for each specific application.
-
Preparation of Protein Solution :
-
Prepare the protein(s) to be crosslinked in the Conjugation Buffer at a concentration of 1-5 mg/mL.
-
If the protein is in an incompatible buffer (e.g., containing Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis.
-
-
Preparation of Crosslinker Stock Solution :
-
This compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM). Do not prepare aqueous stock solutions for storage as the PFP ester will hydrolyze.
-
-
Conjugation Reaction :
-
Add the calculated amount of the this compound stock solution to the protein solution. A common starting point is a 10- to 50-fold molar excess of the crosslinker over the protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours to overnight at 4°C. Longer incubation times at lower temperatures can be beneficial for sensitive proteins.
-
-
Quenching the Reaction :
-
To stop the crosslinking reaction, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume).
-
Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining PFP esters.
-
-
Purification of the Conjugate :
-
Remove excess, unreacted crosslinker and quenching buffer from the protein conjugate using a desalting column, spin filtration, or dialysis against an appropriate storage buffer (e.g., PBS).
-
-
Analysis and Storage :
-
Analyze the final conjugate using methods such as SDS-PAGE to visualize the crosslinked products (which will have a higher molecular weight), HPLC, or mass spectrometry to confirm the degree of conjugation.
-
Store the purified conjugate under conditions appropriate for the protein, typically at 4°C for short-term or -80°C for long-term storage.
-
Conclusion
This compound is a versatile and efficient homobifunctional crosslinker with significant advantages for bioconjugation, particularly in the burgeoning field of PROTAC development. Its amine-reactive PFP esters offer enhanced stability against hydrolysis, while the hydrophilic PEG4 spacer improves solubility and provides a defined linker length. By understanding its chemical properties and following optimized experimental protocols, researchers can effectively leverage this reagent to construct complex biomolecular architectures for a wide range of therapeutic and diagnostic applications.
References
An In-depth Technical Guide to the Mechanism of Action of PFP Esters in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, advantages, and practical application of pentafluorophenyl (PFP) esters in bioconjugation. PFP esters have emerged as highly efficient reagents for the covalent modification of biomolecules, offering distinct advantages over other amine-reactive crosslinkers, particularly N-hydroxysuccinimide (NHS) esters. This document delves into the core chemistry, reaction kinetics, and detailed protocols to empower researchers in the strategic design and execution of their bioconjugation strategies.
Core Principles: The Chemistry of Pentafluorophenyl Esters
Pentafluorophenyl (PFP) esters are active esters derived from pentafluorophenol.[1][2] Their utility in bioconjugation stems from their ability to react efficiently with primary and secondary amines, most notably the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form stable amide bonds.[3][4][5]
The key to the reactivity of PFP esters lies in the electron-withdrawing nature of the pentafluorophenyl group. The five fluorine atoms create a strong inductive effect, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine. The pentafluorophenoxide anion is an excellent leaving group, further driving the reaction towards the formation of a stable amide bond.
A significant advantage of PFP esters is their increased resistance to hydrolysis compared to the more commonly used N-hydroxysuccinimide (NHS) esters, especially in the aqueous environments required for most bioconjugation reactions. This enhanced stability translates to higher conjugation efficiencies and greater reproducibility.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the reactivity and stability of PFP esters, with comparisons to NHS esters where available.
| Parameter | PFP Ester | NHS Ester | Reference(s) |
| Optimal pH for Amine Conjugation | 7.0 - 9.0 | 7.2 - 8.5 | |
| Relative Coupling Speed | OPFP >> OPCP > ONp (111 : 3.4 : 1) (where PFP = pentafluorophenyl, PCP = pentachlorophenyl, Np = nitrophenyl) | - |
| Amine Substrate | Pseudo-First-Order Rate Constant (k') for Poly(PFPA) | Reference(s) |
| 1-aminomethylpyrene (AMP) | 2.46 × 10⁻¹ s⁻¹ | |
| 1-aminopyrene (AP) | 5.11 × 10⁻³ s⁻¹ | |
| Ru(bpy)₂(phen-5-NH₂)(PF₆) | 2.59 × 10⁻³ s⁻¹ |
| pH | Temperature | Half-life of Hydrolysis | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | |
| 8.0 | - | minutes | |
| 8.6 | 4°C | 10 minutes |
Mechanism of Action and Key Advantages
The fundamental mechanism of PFP ester bioconjugation is a nucleophilic acyl substitution reaction. The unprotonated primary amine of a biomolecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This is followed by the departure of the stable pentafluorophenoxide leaving group and the formation of a robust amide bond.
The primary advantages of using PFP esters in bioconjugation are summarized below.
Experimental Protocols
Below are detailed methodologies for key experiments involving PFP esters.
General Protocol for Protein Biotinylation using PFP-Biotin
This protocol describes the biotinylation of an antibody (IgG) as a model protein.
Materials:
-
IgG solution (e.g., 2 mg/mL in PBS)
-
EZ-Link™ PFP-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2 (0.1 M sodium phosphate, 0.15 M NaCl)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Quenching buffer (optional): 1 M Tris-HCl, pH 8.0
Procedure:
-
Prepare the PFP-Biotin Solution: Immediately before use, dissolve 1 mg of EZ-Link™ PFP-Biotin in 75 µL of anhydrous DMF or DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine 1 mL of the 2 mg/mL IgG solution with 25 µL of the freshly prepared PFP-Biotin solution. This corresponds to a molar excess of the biotin reagent.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C or for 2 hours at room temperature. For sensitive proteins, incubation can be performed overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted PFP-Biotin using a desalting column equilibrated with PBS. Follow the manufacturer's instructions for the desalting column.
-
Quantification of Biotinylation: The degree of biotin incorporation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Storage: Store the biotinylated antibody under the same conditions as the unlabeled antibody.
Experimental Workflow for Antibody-Fluorophore Conjugation
This workflow outlines the steps for labeling a monoclonal antibody with a fluorophore using a PFP ester. This method has been shown to favor light-chain labeling, which can improve the properties of the resulting conjugate.
Applications in Research and Drug Development
The unique properties of PFP esters make them valuable tools in various research and development applications:
-
Antibody-Drug Conjugates (ADCs): PFP esters are used to link cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.
-
Protein Labeling: The efficient and stable labeling of proteins with biotin, fluorescent dyes, or other reporter molecules enables a wide range of assays, including ELISAs, Western blotting, and fluorescence microscopy.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins using PFP esters can improve their pharmacokinetic properties, such as increasing their half-life in circulation.
-
Surface Modification: PFP esters are employed to functionalize surfaces, such as nanoparticles and microarrays, with biomolecules for diagnostic and research applications.
-
Cross-linking Studies: Homobifunctional PFP ester crosslinkers can be used to study protein-protein interactions and protein structure.
Conclusion
Pentafluorophenyl esters represent a powerful and versatile class of reagents for the bioconjugation of proteins and other amine-containing biomolecules. Their enhanced hydrolytic stability compared to NHS esters leads to more efficient and reproducible conjugation reactions. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful implementation of PFP ester chemistry in a wide range of research and drug development applications. By understanding the underlying mechanism and optimizing reaction conditions, researchers can leverage the advantages of PFP esters to generate high-quality bioconjugates for their specific needs.
References
An In-depth Technical Guide to Bis-PEG4-PFP Ester: Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of Bis-PEG4-PFP ester, a homobifunctional crosslinking agent. This document is intended for researchers and professionals in drug development and bioconjugation, offering detailed data, experimental protocols, and workflow visualizations to support laboratory applications.
Core Chemical and Physical Properties
Bis-PEG4-PFP (pentafluorophenyl) ester is a chemical crosslinker characterized by a polyethylene glycol (PEG) spacer arm flanked by two amine-reactive PFP ester groups.[1][2][3][4] The PEG linker is hydrophilic, which enhances the water solubility of the molecule and its conjugates in aqueous solutions.[3] PFP esters are known for their high reactivity towards primary and secondary amines and greater stability against hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, which allows for more efficient conjugation reactions in aqueous buffers.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | bis(perfluorophenyl) 3,6,9,12-tetraoxatetradecanedioate | N/A |
| CAS Number | 1314378-12-5 | |
| Molecular Formula | C₂₄H₂₀F₁₀O₈ | |
| Molecular Weight | 626.39 g/mol | |
| Appearance | Colorless to light yellow liquid or low melting point solid | |
| Purity | ≥98% | |
| Predicted Density | 1.473 ± 0.06 g/cm³ | |
| Predicted Boiling Point | 570.5 ± 50.0 °C | |
| Storage Conditions | -20°C, under inert gas, with desiccant |
Solubility Profile
The solubility of this compound is a critical parameter for its application in bioconjugation. While the PEG spacer improves aqueous compatibility, the parent molecule is not directly soluble in water and requires initial dissolution in a dry, polar aprotic solvent. This stock solution can then be added to the aqueous reaction buffer, where it typically forms an emulsion that allows the reaction to proceed.
Table 2: Solubility Data for this compound
| Solvent | Solubility | Notes | Source(s) |
| Dichloromethane (DCM) | Soluble | --- | |
| Dimethylformamide (DMF) | Soluble | Recommended for stock solutions. Use fresh, anhydrous grade. | |
| Dimethyl sulfoxide (DMSO) | Soluble | Recommended for stock solutions. Use dry (anhydrous). | |
| Acetonitrile (ACN) | Soluble | Suitable for small molecule conjugation. | |
| Tetrahydrofuran (THF) | Soluble | Suitable for small molecule conjugation. | |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | The hydrophilic PEG linker increases solubility in aqueous media, but direct dissolution is difficult. Added from an organic stock. |
Reactivity, Stability, and Applications
This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups. The PFP esters react with nucleophilic primary and secondary amines, such as the ε-amine of lysine residues and the N-termini of proteins, to form stable, covalent amide bonds. This reaction occurs optimally at a pH range of 7 to 9.
A significant advantage of PFP esters over NHS esters is their enhanced stability toward hydrolysis, especially in aqueous environments. This lower susceptibility to hydrolysis leads to higher reaction efficiency and allows for a wider window for the conjugation reaction to proceed. The primary competing reaction is the hydrolysis of the ester group, the rate of which increases with pH.
Key Applications:
-
Protein-Protein Crosslinking: Used to study and identify protein interactions, stabilize protein complexes for structural analysis, and conjugate proteins.
-
PROTAC Linker: Serves as a versatile PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of target proteins.
Experimental Protocols
General Handling and Storage
-
Moisture Sensitivity: this compound is moisture-sensitive. Store the vial at -20°C with a desiccant.
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Stock Solutions: As the reagent can be difficult to weigh accurately, it is recommended to prepare a stock solution (e.g., 250 mM) in a dry organic solvent such as DMSO or DMF immediately before use. Do not store the reagent in solution, as the PFP ester will hydrolyze over time. Discard any unused reconstituted reagent.
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended amine target and quench the reaction. Suitable buffers include phosphate, borate, HEPES, or carbonate/bicarbonate at pH 7-9.
Protocol for Soluble Protein Crosslinking
This protocol is a general guideline and may require optimization for specific applications.
-
Prepare Protein Solution: Dissolve the target protein(s) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5) at a concentration of approximately 0.1 mM (e.g., 1-5 mg/mL).
-
Prepare Crosslinker Stock: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 250 mM.
-
Initiate Reaction: Add the crosslinker stock solution to the protein solution to achieve a final concentration of 1 mM (a 10-fold molar excess). This can be adjusted (10- to 50-fold molar excess is common) based on the protein concentration and desired degree of crosslinking.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C. Incubation times and temperatures can be optimized.
-
Quench Reaction: Stop the reaction by adding a quenching buffer containing primary amines. Add 1 M Tris, glycine, or lysine to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted crosslinker and quenching buffer using a desalting column or dialysis.
Protocol for Small Molecule Conjugation (PROTAC Synthesis)
This protocol describes the conjugation of the linker to a small molecule containing a primary amine.
-
Dissolve Substrate: Dissolve the amine-containing small molecule in an anhydrous organic solvent such as DCM, THF, or ACN. For substrates with poor solubility, DMF or DMSO may be used, but will require a more extensive extraction work-up.
-
Add Reagents: Add 1.2 to 1.5 molar equivalents of this compound for each primary amine on the substrate. Add 4 to 10 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Incubate: Stir the reaction mixture at room temperature for 6 to 18 hours.
-
Monitor Reaction: Monitor the progress of the reaction using an appropriate method, such as TLC or LC-MS.
-
Work-up and Purification: Upon completion, perform a suitable aqueous work-up to remove the base and byproducts. Purify the resulting PFP-activated small molecule using column chromatography.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental processes described above.
Caption: Workflow for Protein-Protein Crosslinking.
Caption: General Workflow for PROTAC Synthesis.
References
Applications of PEG Linkers in Proteomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers have become indispensable tools in the field of proteomics, offering a versatile approach to modify proteins for a wide range of applications. These flexible, hydrophilic spacers can be functionalized with various reactive groups, enabling the covalent attachment of diverse molecular entities to proteins. This technical guide provides an in-depth overview of the core applications of PEG linkers in proteomics, with a focus on quantitative data, detailed experimental protocols, and visual representations of key workflows and pathways. The unique properties of PEG linkers, such as their biocompatibility, water solubility, and ability to increase the hydrodynamic radius of molecules, have made them central to advancements in therapeutic protein development, targeted protein degradation, and the structural analysis of protein complexes.[1][2][3]
Core Applications of PEG Linkers in Proteomics
The utility of PEG linkers in proteomics is broad, spanning from enhancing the therapeutic properties of proteins to enabling sophisticated analytical techniques for studying protein function and interactions. Key applications include:
-
Improving Pharmacokinetics of Therapeutic Proteins: PEGylation, the process of attaching PEG chains to a protein, is a clinically proven strategy to extend the in-vivo half-life of therapeutic proteins.[4] The increased size of the PEGylated protein reduces renal clearance and shields it from proteolytic degradation, leading to improved stability and bioavailability.[5]
-
Targeted Protein Degradation (PROTACs): PEG linkers are a critical component of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The PEG linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The length and flexibility of the PEG linker are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby influencing the efficiency of protein degradation.
-
Chemical Cross-Linking Mass Spectrometry (XL-MS): PEG-based cross-linkers are used to study protein-protein interactions and protein conformations. These reagents contain two reactive groups connected by a PEG spacer, which can covalently link amino acid residues that are in close proximity in the three-dimensional structure of a protein or protein complex. The resulting cross-linked peptides can be identified by mass spectrometry, providing distance constraints that are valuable for structural modeling. The hydrophilicity of the PEG spacer can improve the solubility of the cross-linker and the resulting cross-linked species.
-
Protein Labeling and Enrichment for Mass Spectrometry: PEG linkers functionalized with biotin (e.g., NHS-PEG-Biotin) are widely used for the selective labeling and enrichment of proteins or peptides from complex mixtures. The biotin tag allows for highly specific affinity purification using streptavidin- or neutravidin-coated beads, facilitating the analysis of low-abundance proteins or specific protein subpopulations. The PEG spacer in these reagents enhances their water solubility and reduces steric hindrance, improving labeling efficiency.
Quantitative Data on PEG Linker Applications
The efficiency of PEG linker applications in proteomics can be quantified at various stages of the experimental workflow. The following tables summarize key quantitative data related to protein PEGylation, enrichment, and targeted degradation.
| Parameter | Reagent | Protein | Molar Ratio (Reagent:Protein) | Labeling Efficiency (%) | Reference |
| Biotinylation Efficiency | NHS-Biotin | Yeast Proteins | 200:1 | >90% | |
| Biotinylation Efficiency | Sulfo-NHS-SS-Biotin | Peptides | Not Specified | ~88% of peptides | |
| Biotinylation Efficiency | NHS-PEG4-Biotin | IgG | 20:1 | Not specified, results in 4-6 biotins/IgG |
Table 1: Quantitative Data on Protein Biotinylation Efficiency. This table provides a summary of the reported efficiencies for biotinylating proteins and peptides using different NHS-ester-based reagents. The efficiency can be influenced by factors such as the reagent-to-protein molar ratio and the intrinsic properties of the target molecule.
| Parameter | Value | Cell Line | Reference |
| DC50 (HaloPROTAC3) | 19 ± 1 nM | Not Specified | |
| Dmax (HaloPROTAC3) | >95% | Not Specified | |
| DC50 (BTK PROTAC with 9 PEG units) | 5.9 ± 0.5 nM | Not Specified | |
| DC50 (RC-1 BTK PROTAC) | <10 nM | K562 or Mino cells | |
| Degradation (RC-1 BTK PROTAC) | >85% | K562 or Mino cells |
Table 2: Quantitative Data on PROTAC-Mediated Protein Degradation. This table presents key performance indicators for different PROTAC molecules, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The data highlights the high potency of PROTACs in inducing the degradation of their target proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments involving PEG linkers in proteomics.
Protocol 1: Biotinylation of Cell Surface Proteins using NHS-PEG4-Biotin
This protocol describes the labeling of primary amines on cell surface proteins using an amine-reactive, PEGylated, and biotinylated reagent.
Materials:
-
Cells in suspension or adherent cells
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
EZ-Link™ NHS-PEG4-Biotin (Thermo Scientific, Cat. No. 21329)
-
Ultrapure water
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Cell Preparation:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.
-
Resuspend cells to a concentration of approximately 25 × 10^6 cells/mL in PBS (pH 8.0).
-
-
Reagent Preparation:
-
Immediately before use, reconstitute 2 mg of NHS-PEG4-Biotin in 170 µL of ultrapure water to create a 20 mM stock solution.
-
-
Biotinylation Reaction:
-
Add the NHS-PEG4-Biotin stock solution to the cell suspension to a final concentration of 2-5 mM. For example, add approximately 100 µL of the 20 mM stock solution per milliliter of cell suspension for a final concentration of 2 mM.
-
Incubate the reaction mixture for 30 minutes at room temperature.
-
-
Quenching:
-
Quench the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and quenched byproducts.
-
Protocol 2: In-solution Digestion of Proteins for Mass Spectrometry
This protocol outlines the steps for digesting proteins into peptides in solution, a necessary step for bottom-up proteomic analysis.
Materials:
-
Protein sample
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (NH4HCO3), pH ~8
-
Reducing Agent: 100 mM Dithiothreitol (DTT)
-
Alkylating Agent: 100 mM Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
Procedure:
-
Denaturation and Reduction:
-
Dilute the protein sample in digestion buffer.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 50-60°C for 30 minutes to reduce disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 50 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate the reduced cysteines.
-
-
Digestion:
-
Add trypsin to the protein solution at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Quenching:
-
Stop the digestion by adding TFA to a final concentration of 0.5-1% to lower the pH.
-
-
Desalting:
-
Desalt the resulting peptide mixture using a C18 StageTip or a similar reversed-phase chromatography method before mass spectrometry analysis.
-
Protocol 3: Affinity Purification of Biotinylated Peptides using Streptavidin Beads
This protocol describes the enrichment of biotinylated peptides from a complex peptide mixture using streptavidin-coated beads.
Materials:
-
Digested peptide sample containing biotinylated peptides
-
Streptavidin agarose beads or magnetic beads
-
Lysis/Binding Buffer (e.g., RIPA buffer without deoxycholate)
-
Wash Buffer 1: SDS-Wash buffer (e.g., 0.1% SDS in PBS)
-
Wash Buffer 2: High salt wash buffer (e.g., 1 M NaCl in PBS)
-
Wash Buffer 3: 50 mM Ammonium Bicarbonate (NH4HCO3)
-
Elution Buffer (for on-bead digestion, use digestion buffer; for elution of intact peptides, use a high concentration of biotin or a denaturing buffer like 80% acetonitrile, 0.1% TFA)
Procedure:
-
Bead Preparation:
-
Wash the streptavidin beads three times with Lysis/Binding Buffer to remove storage solution.
-
Resuspend the beads in the same buffer to create a 50% slurry.
-
-
Binding:
-
Add the digested peptide sample to the washed streptavidin beads.
-
Incubate for 2-3 hours at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and finally three times with 50 mM NH4HCO3 to remove non-specifically bound peptides.
-
-
Elution/On-Bead Digestion:
-
For Elution of Intact Peptides: Resuspend the beads in Elution Buffer and incubate to release the biotinylated peptides.
-
For On-Bead Digestion (if enrichment was at the protein level): Resuspend the beads in digestion buffer containing trypsin and incubate overnight at 37°C.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the eluted peptides or the supernatant from the on-bead digestion.
-
Lyophilize the sample and resuspend in a buffer suitable for mass spectrometry analysis.
-
Protocol 4: Chemical Cross-Linking of Proteins using BS(PEG)n
This protocol provides a general procedure for cross-linking proteins using a homobifunctional, amine-reactive PEGylated cross-linker.
Materials:
-
Purified protein(s)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7-9
-
BS(PEG)n cross-linker (e.g., BS(PEG)5, Thermo Scientific)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Protein Preparation:
-
Dissolve the protein(s) in Conjugation Buffer at a concentration of approximately 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).
-
-
Cross-linker Preparation:
-
Immediately before use, prepare a stock solution of the BS(PEG)n cross-linker in anhydrous DMSO (e.g., 25 mM).
-
-
Cross-Linking Reaction:
-
Add the cross-linker stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the cross-linker over the protein is a common starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Analysis:
-
The cross-linked protein mixture can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species.
-
For identification of cross-linked peptides, the sample should be subjected to in-gel or in-solution digestion followed by mass spectrometry analysis.
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving PEG linkers in proteomics.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for chemical cross-linking mass spectrometry (XL-MS).
Conclusion
PEG linkers are a cornerstone of modern proteomics, enabling a diverse array of applications that have significantly advanced our understanding of protein function and have led to the development of novel therapeutic strategies. Their inherent properties of biocompatibility, solubility, and tunable length provide researchers with a powerful toolkit for manipulating and analyzing proteins. As proteomics continues to evolve, the development of new PEG linker chemistries and their innovative applications will undoubtedly continue to drive progress in both basic research and drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers looking to harness the power of PEG linkers in their own work.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enovatia.com [enovatia.com]
- 4. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Bis-PEG4-PFP Ester for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of many TPD strategies are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component of any PROTAC is the linker, which connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The nature of this linker—its length, flexibility, and chemical properties—is paramount to the efficacy of the resulting degrader.
This technical guide focuses on a specific and versatile tool in the PROTAC synthesis toolbox: the Bis-PEG4-PFP ester. This homobifunctional linker, featuring a tetra-polyethylene glycol (PEG4) chain flanked by two pentafluorophenyl (PFP) ester reactive groups, offers a streamlined approach to PROTAC assembly. The PEG4 moiety enhances aqueous solubility and cell permeability of the final PROTAC molecule, while the PFP esters provide stable, amine-reactive handles for the sequential conjugation of the two distinct ligands.[1][2] This guide will provide an in-depth overview of the core principles, experimental protocols, and data presentation relevant to the application of this compound in targeted protein degradation.
Core Concepts
The utility of this compound in PROTAC synthesis lies in the reactivity of its terminal PFP esters towards primary and secondary amines.[] PFP esters are highly activated and are known to be more resistant to hydrolysis compared to other amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, leading to more efficient and cleaner reactions.
The synthesis of a heterobifunctional PROTAC from a homobifunctional linker like this compound is a sequential process. In the first step, one of the PFP esters reacts with the amine group of the first ligand (either the E3 ligase ligand or the target protein ligand). This reaction is typically performed with a molar excess of the this compound to favor the formation of the mono-substituted intermediate. Following purification, this intermediate, which now possesses a single remaining PFP ester, is then reacted with the amine-functionalized second ligand to yield the final PROTAC molecule.
Data Presentation
A critical aspect of PROTAC development is the quantitative assessment of their degradation efficiency. The two key parameters used to define the potency and efficacy of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-X-1 | Protein A | Ligand for CRBN | Cell Line 1 | 50 | 95 |
| PROTAC-X-2 | Protein B | Ligand for VHL | Cell Line 2 | 25 | 90 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the synthesis and evaluation of PROTACs using this compound.
Protocol 1: Sequential Synthesis of a PROTAC using this compound
This protocol describes a general procedure for the two-step synthesis of a heterobifunctional PROTAC from the homobifunctional this compound linker.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (Ligand A-NH2)
-
Amine-functionalized target protein ligand (Ligand B-NH2)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Step 1: Synthesis of the Mono-Substituted Intermediate (Ligand A-PEG4-PFP)
-
Dissolve the amine-functionalized E3 ligase ligand (Ligand A-NH2) in anhydrous DMF or DMSO.
-
Add a 5 to 10-fold molar excess of this compound to the solution. The large excess of the linker is crucial to minimize the formation of the bis-substituted product.
-
Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.
-
Upon completion, purify the mono-substituted intermediate (Ligand A-PEG4-PFP) by preparative HPLC.
-
Characterize the purified product by MS and NMR to confirm its identity and purity.
Step 2: Synthesis of the Final PROTAC (Ligand A-PEG4-Ligand B)
-
Dissolve the purified mono-substituted intermediate (Ligand A-PEG4-PFP) in anhydrous DMF or DMSO.
-
Add 1.0 to 1.2 equivalents of the amine-functionalized target protein ligand (Ligand B-NH2) to the solution.
-
Add 2-3 equivalents of DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by MS and NMR to confirm its identity, purity, and structural integrity.
Protocol 2: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps to quantify the degradation of a target protein in response to treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC synthesized using this compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein and the loading control.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control in each lane.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Experimental Workflow: PROTAC Synthesis and Evaluation
Caption: A streamlined workflow for the synthesis and evaluation of a PROTAC.
Conclusion
The this compound serves as a valuable and practical tool for the construction of PROTACs. Its homobifunctional nature, combined with the enhanced stability of PFP esters and the favorable properties of the PEG4 linker, facilitates a modular and efficient approach to PROTAC synthesis. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively leverage this linker to develop novel protein degraders for a wide range of biological targets, thereby advancing the field of targeted protein degradation and accelerating the discovery of new therapeutics.
References
The Strategic Role of Bis-PEG4-PFP Ester in PROTAC Development: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is critical to its efficacy. This technical guide delves into the pivotal role of a specific, commercially available linker, Bis-PEG4-PFP ester, in the development of these heterobifunctional molecules. We will explore its chemical properties, its function in PROTAC assembly, and its impact on the biological activity of the resulting degrader. This document will also provide detailed experimental protocols for the synthesis and evaluation of PROTACs, alongside visualizations of key cellular pathways and experimental workflows to facilitate a deeper understanding of this powerful technology.
Introduction to PROTAC Technology and the Central Role of the Linker
PROTACs represent a paradigm shift in pharmacology from occupancy-driven inhibition to event-driven protein degradation.[1] By inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows for the degradation of multiple target proteins by a single PROTAC molecule, offering the potential for enhanced potency and duration of action compared to traditional inhibitors.
The linker connecting the two ligands is not merely a spacer but a critical determinant of a PROTAC's biological activity.[3] Its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination.[3] The linker's physicochemical properties also impact the overall characteristics of the PROTAC, including its solubility, cell permeability, and pharmacokinetic profile.[3]
This compound: A Homobifunctional Linker for PROTAC Synthesis
This compound is a homobifunctional crosslinker featuring a tetraethylene glycol (PEG4) backbone terminated on both ends with pentafluorophenyl (PFP) esters. This structure imparts specific, advantageous properties for PROTAC development.
Chemical Structure and Properties
-
Polyethylene Glycol (PEG) Backbone: The PEG4 spacer is hydrophilic, which can enhance the aqueous solubility of the resulting PROTAC molecule. This is a crucial feature, as the often large and complex nature of PROTACs can lead to poor solubility. Improved solubility can, in turn, positively impact cell permeability and bioavailability. The flexibility of the PEG chain can also be advantageous in allowing the two ligands to adopt an optimal orientation for ternary complex formation.
-
Pentafluorophenyl (PFP) Ester Reactive Groups: PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds. A key advantage of PFP esters over other amine-reactive functionalities, such as N-hydroxysuccinimide (NHS) esters, is their increased stability towards hydrolysis in aqueous conditions. This allows for more efficient and controlled conjugation reactions in buffered solutions.
| Property | Description |
| Linker Type | Homobifunctional, PEG-based |
| Reactive Groups | Pentafluorophenyl (PFP) Esters |
| Specificity | Primary and secondary amines |
| Backbone | Tetraethylene Glycol (PEG4) |
| Key Features | Increased hydrophilicity, enhanced stability to hydrolysis |
Role in PROTAC Synthesis
The homobifunctional nature of this compound allows for a straightforward, albeit less controlled, approach to PROTAC synthesis. It can be used in a one-pot reaction where both the target-binding ligand and the E3 ligase ligand, each possessing a free amine, are reacted with the linker. However, this can lead to a mixture of products, including homodimers of each ligand. A more controlled, stepwise approach is generally preferred, where one ligand is first conjugated to the linker, followed by purification and subsequent reaction with the second ligand. This ensures the formation of the desired heterobifunctional PROTAC.
Signaling Pathways and Experimental Workflows
The development of a successful PROTAC involves a series of well-defined experimental steps to assess its biological activity. The following diagrams illustrate the key signaling pathway of PROTAC action and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
Quantitative Data on PROTAC Performance
| PROTAC ID | Linker | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-A | Alkyl Chain | BRD4 | VHL | 15 | 90 | HeLa |
| PROTAC-B | This compound | BRD4 | VHL | 8 | 95 | HeLa |
| PROTAC-C | PEG8 | BRD4 | VHL | 12 | 92 | HeLa |
Experimental Protocols
General Protocol for PROTAC Synthesis using this compound (Stepwise Approach)
Materials:
-
Target-binding ligand with a free amine.
-
E3 ligase-recruiting ligand with a free amine.
-
This compound.
-
Anhydrous N,N-Dimethylformamide (DMF).
-
DIPEA (N,N-Diisopropylethylamine).
-
HPLC for purification.
-
Mass spectrometer for characterization.
Procedure:
-
Step 1: Synthesis of Ligand 1-Linker Intermediate
-
Dissolve the target-binding ligand (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents).
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the mono-substituted Ligand 1-Linker-PFP ester intermediate by reverse-phase HPLC.
-
Confirm the identity of the product by mass spectrometry.
-
-
Step 2: Synthesis of the Final PROTAC
-
Dissolve the purified Ligand 1-Linker-PFP ester intermediate (1 equivalent) in anhydrous DMF.
-
Add the E3 ligase-recruiting ligand (1.2 equivalents) and DIPEA (2-3 equivalents).
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterize the final PROTAC by high-resolution mass spectrometry and NMR.
-
Western Blot Protocol for Assessing Protein Degradation
Materials:
-
Cell line expressing the target protein.
-
PROTAC stock solution in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for the desired time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
This compound serves as a valuable and versatile tool in the construction of PROTACs. Its PEG backbone can confer favorable physicochemical properties such as increased solubility, while the PFP ester reactive groups allow for efficient and stable amide bond formation with amine-containing ligands. The strategic choice of the linker is a critical step in the design and optimization of potent and selective protein degraders. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to synthesize and evaluate novel PROTACs, ultimately advancing the field of targeted protein degradation and the development of new therapeutics.
References
PFP Esters vs. NHS Esters for Amine Conjugation: A Technical Guide
For Immediate Release
In the landscape of bioconjugation and drug development, the efficient and stable coupling of molecules to primary amines is a cornerstone of innovation. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for these reactions. However, the increasing demand for higher efficiency, stability, and precision in conjugation chemistry has brought pentafluorophenyl (PFP) esters to the forefront as a superior alternative. This technical guide provides an in-depth comparison of PFP and NHS esters, offering researchers, scientists, and drug development professionals a comprehensive overview of the advantages conferred by PFP chemistry, supported by quantitative data, detailed experimental protocols, and reaction pathway visualizations.
Core Advantages of PFP Esters
Pentafluorophenyl esters offer several key advantages over traditional NHS esters, primarily revolving around their enhanced stability and reactivity profile. This leads to more efficient and reliable conjugation outcomes, particularly in aqueous environments commonly used for biomolecule modifications.
1. Superior Hydrolytic Stability: The most significant advantage of PFP esters is their heightened resistance to hydrolysis. NHS esters are notoriously susceptible to rapid degradation in the presence of water, especially at the basic pH required for efficient amine conjugation. This competing hydrolysis reaction reduces the amount of active ester available for conjugation, leading to lower yields and the need for a larger excess of the labeling reagent. The half-life of an NHS ester in aqueous buffer can be as short as a few minutes at pH 8.5. In contrast, PFP esters exhibit significantly greater stability in aqueous solutions, allowing for more controlled and efficient reactions over longer periods.
2. Enhanced Reactivity and Efficiency: The pentafluorophenyl group is an excellent leaving group due to the strong electron-withdrawing nature of the five fluorine atoms. This inherent reactivity, combined with their stability against hydrolysis, results in more efficient amine conjugation. While some studies suggest NHS esters may have a faster initial reaction rate under certain conditions, the rapid hydrolysis of NHS esters often leads to lower overall conjugation yields compared to the more stable PFP esters. Ultimately, the better balance of high reactivity and stability of PFP esters ensures a higher likelihood of the desired aminolysis reaction over the competing hydrolysis.
3. Favorable Byproduct Profile: The byproduct of PFP ester conjugation is pentafluorophenol (PFP-OH). It has been reported that PFP-OH is less nucleophilic than N-hydroxysuccinimide (NHS), the byproduct of NHS ester reactions. This means that PFP-OH is less likely to interfere with the desired conjugation reaction or other sensitive components in the reaction mixture.
4. Site-Specific Conjugation Advantages: Emerging research has shown that the use of PFP esters can lead to preferential labeling of specific lysine residues on monoclonal antibodies, such as the light chain, which is not achieved with NHS esters. This opens up possibilities for creating more homogeneous and functionally optimized antibody-drug conjugates (ADCs) and other labeled biologics.
Quantitative Data Presentation
The following tables summarize the key quantitative differences between PFP and NHS esters based on available data.
Table 1: Comparative Stability of PFP and NHS Esters in Aqueous Buffers
| Parameter | PFP Ester | NHS Ester |
| General Hydrolytic Stability | Less susceptible to spontaneous hydrolysis. | Highly susceptible to hydrolysis, especially at pH > 8. |
| Half-life at pH 7.0 (0°C) | Significantly longer than NHS esters (qualitative). | 4-5 hours. |
| Half-life at pH 8.0 | Significantly longer than NHS esters (qualitative). | Measured in minutes. |
| Half-life at pH 8.6 (4°C) | Significantly longer than NHS esters (qualitative). | 10 minutes. |
Table 2: Comparative Reactivity and Efficiency
| Parameter | PFP Ester | NHS Ester |
| Optimal Reaction pH | 7.0 - 9.0. | 7.2 - 8.5. |
| Reaction Speed | High. | Very high, but competes with rapid hydrolysis. |
| Overall Conjugation Efficiency | Generally higher due to superior stability. | Can be lower due to competing hydrolysis. |
| Byproduct Interference | Low; pentafluorophenol is a poor nucleophile. | Moderate; N-hydroxysuccinimide can be reactive. |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental workflows discussed in this guide.
Signaling Pathways and Reaction Mechanisms
Caption: General mechanism of amine conjugation for PFP and NHS esters.
Caption: Competing reaction pathways for PFP and NHS esters in aqueous media.
Experimental Workflow
Caption: Generalized workflow for protein conjugation using PFP or NHS esters.
Experimental Protocols
The following are generalized protocols for the conjugation of a protein (e.g., an antibody) with an amine-reactive PFP or NHS ester. It is crucial to optimize the specific conditions, such as the molar excess of the ester and incubation time, for each unique protein and label combination.
Protocol 1: Protein Conjugation with a PFP Ester
Materials:
-
Protein solution (e.g., antibody at 1-5 mg/mL in 100 mM sodium carbonate buffer, pH 8.5)
-
PFP ester-activated molecule
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Zeba™ spin desalting column, 7 kDa MWCO)
Methodology:
-
Protein Preparation: Prepare the protein in an amine-free buffer at a slightly basic pH (e.g., 100 mM sodium carbonate buffer, pH 8.5). Ensure the buffer does not contain primary amines like Tris or glycine.
-
PFP Ester Solution Preparation: Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add a 5-15 fold molar excess of the PFP ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light if using a fluorescent label. For sensitive proteins, the reaction can be performed overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted PFP ester and byproducts by buffer exchange into a suitable storage buffer using a desalting column or dialysis.
-
Analysis: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the conjugated molecule.
Protocol 2: Protein Conjugation with an NHS Ester
Materials:
-
Protein solution (e.g., antibody at 2-10 mg/mL in 100 mM sodium bicarbonate buffer, pH 8.3)
-
NHS ester-activated molecule
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column)
Methodology:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at the optimal pH for NHS ester chemistry (typically pH 8.3-8.5).
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. Due to the rapid hydrolysis of NHS esters, longer incubation times are generally not recommended and can be detrimental to the yield.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Purification: Purify the conjugate using size-exclusion chromatography or a desalting column to remove excess reagent and N-hydroxysuccinimide.
-
Analysis: Characterize the conjugate by determining the degree of labeling.
Conclusion
For researchers and developers seeking to optimize their amine conjugation strategies, PFP esters present a compelling alternative to the traditional NHS esters. Their superior hydrolytic stability translates to more efficient, reproducible, and controllable conjugation reactions, ultimately leading to higher quality bioconjugates. While NHS esters remain a viable option for certain applications, the clear advantages of PFP esters in terms of stability and efficiency make them the preferred choice for demanding applications in drug development, diagnostics, and fundamental research. The adoption of PFP ester chemistry can lead to significant improvements in the quality and performance of antibody-drug conjugates, fluorescently labeled proteins, and other vital biomolecular tools.
An In-depth Technical Guide on Bis-PEG4-PFP Ester for Antibody-Drug Conjugate Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG4-PFP ester, a homobifunctional crosslinker, and its application in the research and development of antibody-drug conjugates (ADCs). This document details the core attributes of the linker, experimental protocols for its use, and the underlying scientific principles of its application.
Introduction to this compound in ADC Research
Antibody-drug conjugates are a class of biopharmaceuticals designed as a targeted therapy for treating cancer.[1][2] They consist of a monoclonal antibody that specifically targets a tumor antigen, linked to a potent cytotoxic payload. The linker is a critical component that connects the antibody to the payload, influencing the ADC's stability, solubility, and pharmacokinetic profile.
This compound is a homobifunctional crosslinker featuring two pentafluorophenyl (PFP) ester reactive groups at either end of a tetraethylene glycol (PEG4) spacer.[3] This structure offers several advantages in ADC development:
-
PFP Ester Reactivity and Stability : PFP esters are highly reactive towards primary amines, such as the lysine residues on an antibody, forming stable amide bonds.[4][5] Notably, PFP esters exhibit greater resistance to hydrolysis compared to commonly used N-hydroxysuccinimide (NHS) esters, particularly at physiological and slightly basic pH, leading to more efficient and controlled conjugation reactions in aqueous buffers.
-
Hydrophilic PEG4 Spacer : The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the linker. This is particularly beneficial when conjugating hydrophobic cytotoxic payloads, as it can help to mitigate aggregation and improve the overall solubility of the resulting ADC. The PEG4 spacer also provides a defined and flexible linkage between the antibody and the payload.
Physicochemical Properties and Quantitative Data
The properties of the this compound linker and its components are crucial for designing and optimizing ADC synthesis. Below is a summary of its key characteristics and a comparison of PFP ester stability with that of NHS esters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | |
| Molecular Formula | C24H20F10O8 | |
| Molecular Weight | 626.4 g/mol | |
| Reactive Groups | Pentafluorophenyl (PFP) Ester | |
| Spacer Arm | Tetraethylene glycol (PEG4) | |
| Reactivity | Primary amines (-NH2) | |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF, DMSO) |
Table 2: Comparative Hydrolytic Stability of Active Esters
| Active Ester | pH | Half-life | Reference |
| NHS Ester | 7.0 | Hours | |
| NHS Ester | 8.0 | Minutes | |
| NHS Ester | 8.5 | ~180 minutes | |
| NHS Ester | 9.0 | ~125 minutes | |
| PFP Ester | General | More stable to hydrolysis than NHS esters |
Table 3: Impact of PEGylation on ADC Pharmacokinetics (General Trends)
| Pharmacokinetic Parameter | Effect of PEGylation | Reference |
| Half-life (t½) | Increased | |
| Clearance (CL) | Decreased | |
| Area Under the Curve (AUC) | Increased | |
| Aggregation | Reduced |
Note: While the general trend is that PEGylation improves pharmacokinetic parameters, specific quantitative data for ADCs with a PEG4 linker versus non-PEGylated counterparts are highly dependent on the specific antibody, payload, and conjugation site.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of an ADC using this compound. The process is typically a two-step reaction involving the formation of a drug-linker conjugate followed by its conjugation to the antibody.
Synthesis of Drug-Linker Construct (e.g., MMAE-PEG4-PFP)
This protocol describes the reaction of a cytotoxic drug containing a primary amine (e.g., Monomethyl Auristatin E - MMAE) with one of the PFP esters of the homobifunctional this compound.
Materials:
-
Monomethyl Auristatin E (MMAE) or other amine-containing payload
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve MMAE in anhydrous DMF.
-
Add a 1.2 to 1.5-fold molar excess of this compound to the MMAE solution.
-
Add 4 to 10 equivalents of DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 6-18 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the MMAE-PEG4-PFP conjugate.
-
Upon completion, purify the drug-linker construct by reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the MMAE-PEG4-PFP conjugate as a solid.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
Antibody-Drug Conjugation
This protocol outlines the conjugation of the purified drug-linker construct to the primary amines (lysine residues) of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-8.5, free of primary amines like Tris)
-
MMAE-PEG4-PFP drug-linker construct
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) system for purification
-
Hydrophobic interaction chromatography (HIC) system for DAR analysis
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the conjugation buffer.
-
Dissolve the MMAE-PEG4-PFP drug-linker construct in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10-20 mM).
-
Add a 5- to 10-fold molar excess of the drug-linker stock solution to the antibody solution with gentle mixing. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting column or size-exclusion chromatography (SEC).
-
Concentrate the purified ADC and formulate it in a suitable storage buffer.
Characterization of the Antibody-Drug Conjugate
3.3.1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of drug-loaded species.
Procedure:
-
Equilibrate the HIC column with a high salt mobile phase (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer, pH 7.0).
-
Inject the purified ADC sample.
-
Elute the different ADC species with a decreasing salt gradient. Species with a higher drug load are more hydrophobic and will elute later.
-
Monitor the elution profile at 280 nm.
-
Calculate the weighted average DAR from the peak areas of the different drug-loaded species.
3.3.2. Analysis of Aggregates and Fragments by SEC-HPLC
Size-Exclusion Chromatography (SEC) is used to assess the purity of the ADC and quantify the level of aggregation and fragmentation.
Procedure:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., PBS, pH 7.4).
-
Inject the purified ADC sample.
-
Monitor the elution profile at 280 nm.
-
Quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) from the peak areas.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
ADC and unconjugated antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody in the cell culture medium.
-
Treat the cells with the different concentrations of the ADC and controls.
-
Incubate the plates for 72-120 hours.
-
Measure cell viability using a suitable assay.
-
Plot the dose-response curves and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for ADC Synthesis and Characterization
Signaling Pathway for MMAE-Induced Apoptosis
Monomethyl Auristatin E (MMAE) is a potent anti-mitotic agent that inhibits tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
Conclusion
This compound is a valuable tool in the development of antibody-drug conjugates. Its enhanced stability compared to NHS esters allows for more controlled and efficient conjugation to antibodies, while the hydrophilic PEG4 spacer can improve the physicochemical properties of the resulting ADC. The detailed protocols and characterization methods provided in this guide offer a framework for the successful synthesis and evaluation of ADCs utilizing this promising linker technology. Further research into the precise quantitative impact of the PEG4 linker on the pharmacokinetics of specific ADCs will continue to refine their design and therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: Reaction of Bis-PEG4-PFP Ester with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the successful conjugation of Bis-PEG4-PFP (Bis-pentafluorophenyl) ester with primary amines. This homobifunctional crosslinker is a valuable tool for creating stable amide bonds in various applications, including protein modification, peptide labeling, and the development of antibody-drug conjugates.
Pentafluorophenyl (PFP) esters are active esters that react with primary amines to form amide bonds.[1][2] They are notably more stable in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, exhibiting lower susceptibility to hydrolysis, which can lead to more efficient and reliable conjugation reactions.[1][3][4] The Bis-PEG4-PFP ester contains two PFP ester groups separated by a hydrophilic polyethylene glycol (PEG) spacer, which enhances the water solubility of the reagent and the resulting conjugate.
I. Reaction Principle and Workflow
The fundamental reaction involves the nucleophilic attack of a primary amine on one of the PFP esters of the Bis-PEG4-PFP molecule, forming a stable amide bond and releasing pentafluorophenol as a byproduct. As a homobifunctional crosslinker, this can result in the linkage of two amine-containing molecules or intramolecular crosslinking, depending on the reaction conditions and the nature of the substrate.
Caption: General experimental workflow for the conjugation of this compound with primary amines.
II. Recommended Reaction Conditions
Successful conjugation with this compound is dependent on several key parameters. The following table summarizes the recommended conditions based on typical applications.
| Parameter | Recommended Conditions | Notes |
| pH | 7.2 - 8.5 | Optimal for reacting with unprotonated primary amines. Higher pH increases the rate of hydrolysis. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. 4°C is recommended for sensitive biomolecules to maintain their integrity. |
| Reaction Time | 1 - 4 hours at Room Temperature; Overnight at 4°C | Reaction time can be optimized based on the reactivity of the amine and the desired degree of labeling. |
| Solvent | Aqueous buffers (PBS, Borate, Bicarbonate, HEPES) | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target molecule. |
| Co-solvent | DMSO or DMF | Use a minimal amount (e.g., <10%) to dissolve the this compound before adding to the aqueous reaction buffer. |
| Stoichiometry | 2:1 to 10:1 molar excess of PFP ester to amine | The optimal ratio should be determined empirically for each specific application. |
III. Experimental Protocols
Protocol 1: General Protein Crosslinking
This protocol describes a general method for crosslinking amine-containing proteins using this compound.
Materials:
-
This compound
-
Protein containing primary amines (e.g., lysine residues)
-
Reaction Buffer: 50–100 mM PBS, borate, or bicarbonate buffer, pH 7.2–8.5
-
Organic Co-solvent: Anhydrous DMSO or DMF
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer to a final concentration of 0.5–5 mg/mL.
-
If solubility is an issue, up to 10% DMSO or DMF can be included in the buffer.
-
-
Prepare the this compound Solution:
-
This compound is moisture-sensitive; allow the vial to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration of 10–100 mM. Do not store the stock solution.
-
-
Initiate the Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound stock solution to the stirring protein solution.
-
Incubate the reaction at room temperature for 1–4 hours or at 4°C overnight.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching reagent (e.g., Tris buffer) and incubate for 30 minutes.
-
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.
-
-
Analysis:
-
Confirm conjugation using techniques such as SDS-PAGE, mass spectrometry (LC-MS or MALDI-TOF), or other relevant analytical methods.
-
Protocol 2: Small Molecule Modification
This protocol is suitable for reacting this compound with small molecules containing a primary amine.
Materials:
-
This compound
-
Amine-containing small molecule
-
Anhydrous organic solvent (e.g., DMF, DCM, THF, or ACN)
-
Base (e.g., DIPEA or TEA)
-
Purification equipment (e.g., column chromatography)
Procedure:
-
Prepare the Small Molecule Solution:
-
Dissolve the amine-containing small molecule in an anhydrous organic solvent.
-
-
Initiate the Reaction:
-
Under continuous stirring, add 1.2 to 1.5 equivalents of this compound for each primary amine on the small molecule.
-
Add 4 to 10 equivalents of a non-nucleophilic base such as DIPEA or TEA.
-
-
Incubation:
-
Stir the reaction mixture at room temperature for 6 to 18 hours.
-
-
Monitor the Reaction:
-
Track the progress of the reaction using techniques like LC-MS or TLC.
-
-
Purify the Product:
-
Isolate the final product using standard organic synthesis workup procedures, such as extraction or column purification.
-
IV. Visualization of the Chemical Reaction
The following diagram illustrates the reaction between a primary amine and one of the PFP ester groups of the this compound.
Caption: Reaction of this compound with a primary amine to form an amide bond.
References
Application Notes and Protocols for Peptide PEGylation using Bis-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to reduced renal clearance, extended circulation half-life, improved solubility and stability, and decreased immunogenicity.[1][2][3]
Bis-PEG4-PFP ester is a homobifunctional crosslinking reagent that contains two pentafluorophenyl (PFP) ester reactive groups at either end of a discrete four-unit PEG spacer.[4] PFP esters are highly reactive towards primary amines, such as the N-terminal alpha-amine and the epsilon-amine of lysine residues within a peptide, forming stable amide bonds.[2] The PFP ester is often preferred over the more common N-hydroxysuccinimide (NHS) ester due to its increased stability towards hydrolysis in aqueous media, which can lead to more efficient conjugation reactions.
These application notes provide a detailed protocol for the PEGylation of peptides using this compound, covering the reaction, purification, and characterization of the resulting PEGylated peptide conjugates. The homobifunctional nature of this reagent makes it particularly suitable for applications such as peptide dimerization or the crosslinking of two different peptide molecules.
Reaction Principle
The PEGylation reaction with this compound involves the nucleophilic attack of a primary amine group from the peptide on one of the electrophilic PFP ester groups of the reagent. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct. Due to the presence of two reactive PFP ester groups, this reagent can be used to link two peptide molecules together.
Experimental Protocols
Materials and Reagents
-
Peptide containing at least one primary amine (N-terminus or lysine side chain)
-
This compound
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, pH 7.2 - 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC)
-
Analytical Instruments: LC-MS system for reaction monitoring and product characterization
Protocol for Peptide Dimerization using this compound
-
Peptide Solution Preparation:
-
Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Ensure the peptide is fully dissolved. If solubility is an issue, a small amount of an organic co-solvent like DMF or DMSO (up to 10%) can be added to the buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM). PFP esters are moisture-sensitive, so prolonged exposure to atmospheric moisture should be avoided. Do not prepare stock solutions for long-term storage.
-
-
PEGylation Reaction:
-
The molar ratio of peptide to this compound is crucial for controlling the reaction products. For peptide dimerization, a 2:1 molar ratio of peptide to the crosslinker is theoretically ideal. However, to optimize the formation of the dimer and minimize side products (e.g., mono-PEGylated peptide, unreacted peptide), it is recommended to start with a peptide to linker ratio of 2:1 and optimize as needed.
-
Slowly add the desired volume of the this compound stock solution to the stirring peptide solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by RP-HPLC or LC-MS.
-
-
Quenching the Reaction:
-
Once the reaction has reached the desired endpoint, quench any unreacted PFP ester by adding the quenching reagent to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Peptide:
-
The PEGylated peptide dimer can be purified from the reaction mixture using RP-HPLC or SEC.
-
RP-HPLC: Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The PEGylated peptide will have a longer retention time than the unreacted peptide.
-
SEC: This method separates molecules based on their size. The PEGylated dimer will elute earlier than the monomeric peptide.
-
-
Characterization:
-
The purified PEGylated peptide should be characterized to confirm its identity and purity.
-
LC-MS: This is the primary method for confirming the molecular weight of the PEGylated peptide. A successful dimerization will show a mass increase corresponding to the mass of the Bis-PEG4-PFP linker minus two molecules of pentafluorophenol, added to twice the mass of the peptide.
-
SDS-PAGE: For larger peptides, SDS-PAGE can be used to visualize the increase in molecular weight.
-
Data Presentation
Table 1: Reaction Parameters for Peptide PEGylation with this compound
| Parameter | Recommended Range | Notes |
| Peptide Concentration | 1 - 5 mg/mL | Higher concentrations can favor intermolecular crosslinking. |
| Molar Ratio (Peptide:Linker) | 2:1 (for dimerization) | Optimization may be required to maximize dimer formation. |
| Reaction Buffer | 100 mM Sodium Phosphate | Amine-free buffers such as borate or carbonate can also be used. |
| pH | 7.2 - 8.0 | Higher pH increases the rate of reaction but also the rate of hydrolysis of the PFP ester. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize side reactions. |
| Reaction Time | 1 - 12 hours | Monitor by LC-MS to determine the optimal time. |
| Quenching Agent | Tris or Glycine | Final concentration of 20-50 mM. |
Table 2: Troubleshooting Guide for Peptide PEGylation
| Problem | Possible Cause | Suggested Solution |
| Low Reaction Efficiency | - Low pH - Hydrolyzed PFP ester - Low reagent concentration | - Increase pH to 7.5-8.0 - Use fresh, anhydrous solvent for the linker - Increase the molar excess of the linker |
| Multiple Products | - Non-optimal molar ratio - Reaction time too long | - Optimize the peptide to linker ratio - Monitor the reaction closely and quench at the optimal time |
| Precipitation during reaction | - Poor solubility of peptide or conjugate | - Add a small amount of organic co-solvent (e.g., DMSO, DMF) |
Visualization of Experimental Workflow and Biological Context
Experimental Workflow for Peptide Dimerization
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 3. bachem.com [bachem.com]
- 4. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-PEG4-PFP Ester Crosslinking in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG4-PFP ester is a homobifunctional, amine-reactive crosslinking agent used to covalently link interacting proteins, thereby providing a "snapshot" of protein complexes within a cell lysate.[1] The pentafluorophenyl (PFP) ester reactive groups at both ends of the molecule target primary amines (the N-terminus of proteins and the side chain of lysine residues) to form stable amide bonds.[1][2][3] The central polyethylene glycol (PEG) spacer arm enhances the water solubility of the reagent and the resulting crosslinked conjugates, which can reduce aggregation and improve downstream analysis.[1] PFP esters are more resistant to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient crosslinking reactions in aqueous environments like cell lysates.
These application notes provide a detailed protocol for utilizing this compound to crosslink proteins in cell lysates for the subsequent analysis of protein-protein interactions.
Mechanism of Action
The crosslinking reaction with this compound proceeds through the nucleophilic attack of a primary amine on the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of a pentafluorophenol leaving group. Due to the presence of two PFP ester groups, the crosslinker can covalently bind to two different protein molecules that are in close proximity, effectively capturing the protein-protein interaction.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound crosslinking protocol. These values represent a starting point and may require optimization for specific cell types and target proteins.
| Parameter | Recommended Range/Value | Notes |
| Crosslinker Stock Solution | 250 mM in anhydrous DMSO or DMF | Prepare fresh before each use. The PFP ester is sensitive to moisture. |
| Final Crosslinker Conc. | 1 - 5 mM | Optimization is critical. Lower concentrations may result in insufficient crosslinking, while higher concentrations can lead to non-specific crosslinking and aggregation. |
| Protein Concentration | > 1 mg/mL | Higher protein concentrations are preferred to favor intermolecular crosslinking over intramolecular crosslinking. |
| Reaction Buffer | Amine-free buffers such as PBS, HEPES, or Borate | Avoid buffers containing primary amines like Tris or glycine as they will compete with the reaction. |
| Reaction pH | 7.2 - 8.5 | The rate of reaction increases with pH. A pH of 8.0 is often used for efficient crosslinking. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Incubation at 4°C can help to preserve the integrity of protein complexes. |
| Reaction Time | 30 minutes at Room Temperature or 2 hours at 4°C | The optimal time may vary depending on the specific protein interactions being studied. |
| Quenching Reagent | 1 M Tris-HCl, pH 7.5-8.0; 1 M Glycine | Add to a final concentration of 20-50 mM. |
| Quenching Time | 15 minutes at Room Temperature | Ensures that all unreacted crosslinker is deactivated. |
Experimental Protocols
I. Preparation of Cell Lysate
-
Cell Culture and Harvesting: Culture cells to the desired density. For suspension cells, pellet by centrifugation. For adherent cells, scrape and collect in ice-cold PBS.
-
Washing: Wash the cell pellet three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to completely remove any traces of amine-containing culture media.
-
Cell Lysis: Resuspend the washed cell pellet in a suitable non-denaturing, amine-free lysis buffer (e.g., RIPA buffer without Tris, or a HEPES-based buffer) containing protease and phosphatase inhibitors. The choice of lysis buffer is critical for preserving protein-protein interactions.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Carefully collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay). Adjust the protein concentration to >1 mg/mL.
II. Crosslinking Reaction
-
Prepare Crosslinker Stock: Immediately before use, prepare a 250 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Initiate Crosslinking: Add the this compound stock solution to the clarified cell lysate to achieve the desired final concentration (start with a range of 1-5 mM). Mix gently but thoroughly.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.
-
Incubate to Quench: Incubate for an additional 15 minutes at room temperature to ensure complete quenching of the unreacted crosslinker. The crosslinked lysate is now ready for downstream applications.
III. Downstream Processing and Analysis
The crosslinked cell lysate can be used for various downstream applications to identify and analyze protein-protein interactions.
-
Antibody Incubation: Add a specific antibody against your protein of interest to the quenched, crosslinked lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated protein complexes from the beads. For analysis by SDS-PAGE and Western blotting, elution can be done directly in reducing SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting to detect the protein of interest and its crosslinked partners.
-
Protein Digestion: The crosslinked protein complexes (either from the whole lysate or after immunoprecipitation) need to be digested into peptides for MS analysis. This typically involves reduction of disulfide bonds, alkylation of cysteines, and enzymatic digestion with a protease like trypsin.
-
Peptide Cleanup: The resulting peptide mixture should be desalted and concentrated using C18 spin tips or similar methods before MS analysis.
-
LC-MS/MS Analysis: The cleaned peptide sample is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked peptides. Specialized software is required to analyze the complex fragmentation patterns of crosslinked peptides and identify the interacting proteins.
Visualizations
Caption: Experimental workflow for this compound crosslinking in cell lysates.
References
Application Notes and Protocols for the Purification of Proteins after Conjugation with Bis-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein conjugation with polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized biopharmaceutical technique to enhance the therapeutic properties of proteins, such as improved stability, solubility, and pharmacokinetic profiles. The choice of the PEGylation reagent is critical, and Bis-PEG4-PFP ester has emerged as a valuable tool. This homobifunctional crosslinker features two pentafluorophenyl (PFP) ester reactive groups at the termini of a discrete tetraethylene glycol (PEG4) linker. PFP esters offer high reactivity towards primary and secondary amines and are less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.
Following the conjugation reaction, a heterogeneous mixture is typically obtained, containing the desired PEGylated protein, unreacted protein, excess this compound, and potentially multi-PEGylated species or aggregated products. Therefore, a robust and efficient purification strategy is paramount to isolate the desired conjugate with high purity. This document provides detailed application notes and protocols for the purification of proteins after conjugation with this compound, focusing on common and effective chromatographic techniques.
Overview of the Purification Workflow
The general workflow for purifying proteins after conjugation with this compound involves several key stages, from quenching the reaction to analytical characterization of the purified product.
Figure 1: General experimental workflow for the purification and analysis of a protein conjugated with this compound.
Principles of Purification Techniques
The successful purification of a PEGylated protein relies on exploiting the physicochemical changes imparted by the PEGylation process. The attachment of the this compound to the protein can alter its size, charge, and hydrophobicity.
Application Notes and Protocols for Surface Modification of Nanoparticles with Bis-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles is a critical step in the development of effective drug delivery systems and diagnostic agents. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles for biomedical applications. The covalent attachment of PEG chains to the nanoparticle surface can enhance stability in biological fluids, prolong systemic circulation time by reducing opsonization, and provide a hydrophilic shield to minimize non-specific interactions with proteins and cells.
Bis-PEG4-PFP ester is a homobifunctional crosslinker that facilitates the covalent attachment of a short, discrete PEG chain (PEG4) to amine-functionalized nanoparticles. The pentafluorophenyl (PFP) ester reactive groups at both ends of the PEG chain readily react with primary and secondary amines on the nanoparticle surface to form stable amide bonds. PFP esters offer the advantage of being more resistant to hydrolysis in aqueous environments compared to other amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, leading to more efficient and controlled surface modification.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the surface modification of nanoparticles.
Applications
The surface modification of nanoparticles with this compound is beneficial for a range of biomedical applications:
-
Improved Pharmacokinetics: PEGylation creates a hydrophilic barrier that can reduce clearance by the reticuloendothelial system (RES), leading to longer circulation times in vivo.
-
Enhanced Stability: The PEG layer provides steric hindrance, preventing nanoparticle aggregation in biological media and improving colloidal stability.
-
Reduced Immunogenicity: The "stealth" properties conferred by the PEG coating can minimize recognition by the immune system.
-
Platform for Further Functionalization: While this compound is a homobifunctional linker, its application can be a step in a multi-step functionalization strategy. For instance, if the nanoparticle has an excess of surface amines, one PFP ester can react with the nanoparticle while the other could potentially be used to conjugate other molecules, although this is less controlled than using a heterobifunctional linker.
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles possessing surface primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., polymeric nanoparticles, liposomes, silica nanoparticles)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate buffer with 0.15 M NaCl, pH 7.2-8.0. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the reaction.[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system: Centrifugal filter units (with appropriate molecular weight cutoff), dialysis cassettes, or size exclusion chromatography (SEC) column.
-
Deionized (DI) water
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the nanoparticle dispersion is well-sonicated to break up any aggregates.
-
-
This compound Stock Solution Preparation:
-
Important: this compound is moisture-sensitive.[4] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mg/mL stock solution. Do not store the stock solution for extended periods.[4]
-
-
PEGylation Reaction:
-
Add the this compound stock solution to the nanoparticle dispersion. The molar ratio of the linker to the available amine groups on the nanoparticle surface should be optimized. A 10- to 50-fold molar excess of this compound is a good starting point.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle, continuous mixing. Alternatively, the reaction can be carried out for 2-4 hours at 4°C.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted PFP esters are quenched.
-
-
Purification of PEGylated Nanoparticles:
-
Remove unreacted this compound and byproducts using a suitable purification method:
-
Centrifugal Filtration: Wash the nanoparticles by repeatedly centrifuging and resuspending the pellet in fresh Reaction Buffer or DI water. Perform at least three wash cycles.
-
Dialysis: Dialyze the nanoparticle suspension against the Reaction Buffer or DI water for 24-48 hours with several buffer changes.
-
Size Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger nanoparticles from the smaller, unreacted linker molecules.
-
-
-
Storage:
-
Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage. For long-term storage, consider sterile filtration and storage at 4°C.
-
Protocol 2: Characterization of PEGylated Nanoparticles
This protocol outlines key analytical techniques to confirm the successful surface modification of nanoparticles with this compound.
1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension (both pre- and post-PEGylation) in DI water or the appropriate buffer.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
-
Expected Outcome: An increase in the hydrodynamic diameter is expected after PEGylation due to the attached PEG chains and the associated water molecules. The PDI should remain low, indicating a monodisperse sample.
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the nanoparticle samples (pre- and post-PEGylation) in DI water or a low ionic strength buffer.
-
Measure the zeta potential.
-
-
Expected Outcome: A shift in the zeta potential towards neutral is anticipated. The PEG layer shields the surface charge of the nanoparticle core.
3. Confirmation of Covalent Linkage:
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS)
-
Procedure (FTIR):
-
Lyophilize the nanoparticle samples to obtain a dry powder.
-
Acquire FTIR spectra of the unmodified and PEGylated nanoparticles.
-
-
Expected Outcome (FTIR): The appearance of new peaks corresponding to the amide bond and the ether groups of the PEG chain.
-
Procedure (XPS):
-
Deposit the nanoparticle samples onto a suitable substrate.
-
Acquire high-resolution XPS spectra.
-
-
Expected Outcome (XPS): An increase in the carbon and oxygen signals and a decrease in the signal from the underlying nanoparticle material, confirming the presence of the PEG coating.
Data Presentation
The following tables present hypothetical yet realistic quantitative data for the characterization of 100 nm amine-functionalized polymeric nanoparticles before and after surface modification with this compound.
Table 1: Physicochemical Properties of Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 102 ± 4 | 0.15 ± 0.03 | +25 ± 3 |
| PEGylated Nanoparticles | 115 ± 5 | 0.18 ± 0.04 | +5 ± 2 |
Table 2: In Vitro Performance of Nanoparticles
| Nanoparticle Sample | Drug Loading Capacity (%) | Protein Adsorption (µg/mg NP) | Cellular Uptake (% of control) |
| Amine-Functionalized Nanoparticles | 10.5 ± 1.2 | 150 ± 20 | 100 |
| PEGylated Nanoparticles | 9.8 ± 1.1 | 45 ± 10 | 35 ± 8 |
Table 3: In Vivo Pharmacokinetic Parameters of Nanoparticles
| Nanoparticle Sample | Circulation Half-life (t½) (hours) | Area Under the Curve (AUC) (µg·h/mL) | Liver Accumulation (% Injected Dose) |
| Amine-Functionalized Nanoparticles | 1.5 ± 0.3 | 120 ± 25 | 65 ± 8 |
| PEGylated Nanoparticles | 12 ± 2.5 | 950 ± 150 | 20 ± 5 |
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle surface modification.
Logical Relationship of PEGylation Effects
Caption: Effects of nanoparticle PEGylation.
Example Signaling Pathway: Endocytosis of Nanoparticles
While this compound itself does not target a specific signaling pathway, nanoparticles modified with it are often designed for drug delivery, which involves cellular uptake through endocytosis. The following diagram illustrates a simplified overview of common endocytic pathways.
Caption: Simplified nanoparticle endocytosis pathways.
References
Revolutionizing Drug Discovery: A Step-by-Step Guide for Synthesizing PROTACs with Bis-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the homobifunctional linker, Bis-PEG4-PFP ester. PROTAC technology represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. This guide will walk you through the conceptual framework, a detailed synthetic workflow, and the necessary characterization and evaluation of your final PROTAC molecules.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase (such as Cereblon or VHL), and a linker that connects these two moieties. The nature and length of the linker are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient protein degradation.
The this compound is a versatile linker well-suited for PROTAC synthesis. The polyethylene glycol (PEG) spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the final PROTAC. The pentafluorophenyl (PFP) esters are highly reactive towards primary and secondary amines, forming stable amide bonds under mild conditions, making it an excellent choice for coupling the linker to amine-functionalized E3 ligase and POI ligands.
PROTAC Mechanism of Action: A Signaling Cascade
PROTACs hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section provides a detailed, step-by-step guide for the synthesis of a PROTAC using this compound. This protocol assumes the availability of an amine-functionalized E3 ligase ligand and an amine-functionalized POI ligand. The synthesis is a two-step process involving the sequential addition of the two ligands to the homobifunctional linker.
Materials and Reagents
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Amine-functionalized POI ligand
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Liquid chromatography-mass spectrometry (LC-MS) system for analysis
-
Nuclear magnetic resonance (NMR) spectrometer for structural confirmation
PROTAC Synthesis Workflow
The synthetic strategy involves a sequential, two-step reaction. First, the E3 ligase ligand is reacted with the this compound in excess to favor the formation of the mono-substituted intermediate. This intermediate is then purified and subsequently reacted with the POI ligand to yield the final PROTAC.
Experimental workflow for PROTAC synthesis.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate
-
Reaction Setup: In a clean, dry reaction vial, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Reagent Addition: In a separate vial, dissolve this compound (1.2-1.5 eq) in anhydrous DMF. Add this solution dropwise to the E3 ligase ligand solution while stirring.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the reaction mixture. The base acts as a scavenger for the pentafluorophenol byproduct.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by LC-MS, looking for the formation of the mono-substituted product and the consumption of the starting material.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by RP-HPLC to isolate the mono-substituted E3 ligase ligand-linker intermediate.
Step 2: Synthesis of the Final PROTAC
-
Reaction Setup: Dissolve the purified E3 ligase ligand-linker intermediate (1.0 eq) and the amine-functionalized POI ligand (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight (12-16 hours). Monitor the reaction progress by LC-MS for the formation of the final PROTAC product.
-
Work-up: Upon completion, perform an aqueous work-up as described in Step 1.
-
Purification: Purify the final PROTAC using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Data Presentation
The following tables provide a template for summarizing the quantitative data from the synthesis and characterization of your PROTAC.
Table 1: Summary of Synthetic Yields and Purity
| Step | Product | Starting Material (mg) | Product (mg) | Yield (%) | Purity (LC-MS, %) |
| 1 | E3 Ligand-Linker Intermediate | e.g., 50 | e.g., 45 | e.g., 60-70 | e.g., >95 |
| 2 | Final PROTAC | e.g., 40 | e.g., 30 | e.g., 50-60 | e.g., >98 |
Note: The values in the table are representative examples and will vary depending on the specific ligands used and reaction conditions.
Table 2: Characterization Data for the Final PROTAC
| Analysis | Result |
| LC-MS | |
| Retention Time (min) | e.g., 15.2 |
| Calculated Mass [M+H]⁺ | e.g., 950.45 |
| Observed Mass [M+H]⁺ | e.g., 950.48 |
| ¹H NMR | |
| Chemical Shifts (ppm) | Provide key characteristic peaks |
| Integration | Confirm proton counts |
| Purity (HPLC) | e.g., >98% at 254 nm |
Conclusion
This guide provides a comprehensive protocol for the synthesis of PROTACs using the this compound linker. By following these detailed steps, researchers can efficiently synthesize and characterize novel PROTAC molecules for targeted protein degradation. The modular nature of this synthetic approach allows for the rapid generation of a library of PROTACs by varying the E3 ligase and POI ligands, facilitating the discovery of potent and selective degraders for a wide range of therapeutic targets. Careful monitoring and purification at each step are crucial for obtaining high-quality final compounds for biological evaluation.
Application Note: Analytical Techniques for Monitoring Bis-PEG4-PFP Ester Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bis-PEG4-PFP ester is a homobifunctional crosslinking agent widely used in bioconjugation.[1][2][3] It features a hydrophilic 4-unit polyethylene glycol (PEG) spacer arm and two terminal pentafluorophenyl (PFP) ester reactive groups.[1][2] These PFP esters react efficiently with primary and secondary amines (such as the ε-amine of lysine residues in proteins) between pH 7-9 to form stable, covalent amide bonds. A significant advantage of PFP esters is their higher stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which often leads to more efficient and consistent conjugation reactions.
Monitoring the progress of these conjugation reactions is critical for ensuring the quality, consistency, and efficacy of the final product, such as antibody-drug conjugates (ADCs) or PEGylated protein therapeutics. Effective monitoring allows for the optimization of reaction conditions (e.g., molar ratio of reactants, reaction time, pH) and the characterization of the final product mixture, which may contain unreacted biomolecules, free PEG linkers, and various conjugated species. This document provides detailed protocols and application notes for several key analytical techniques used to monitor this compound reactions.
General Reaction Workflow
The overall process for a typical bioconjugation reaction using this compound and its subsequent analysis follows a structured workflow. This involves careful preparation of reactants, controlled reaction conditions, and appropriate analytical characterization at various time points.
Caption: General experimental workflow for bioconjugation and analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring PEGylation reactions, offering robust separation of reactants, products, and byproducts. The choice of HPLC method depends on the primary physicochemical differences between the species in the reaction mixture.
A. Size-Exclusion Chromatography (SEC-HPLC)
Principle: SEC separates molecules based on their hydrodynamic radius (size) in solution. As the this compound conjugates to a biomolecule, the resulting product will have a larger size and thus elute earlier from the SEC column than the unconjugated biomolecule.
Application: Ideal for visualizing the conversion of the starting biomolecule to the higher molecular weight conjugate. It can effectively separate the final conjugate from unreacted protein and small molecule reagents.
Experimental Protocol:
-
System: An HPLC or UPLC system equipped with a UV detector (and optionally an ELSD or CAD for detecting non-chromophoric PEG).
-
Column: A suitable SEC column for the molecular weight range of the biomolecule (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm).
-
Mobile Phase: A physiological pH buffer, such as 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV absorbance at 280 nm (for proteins) or 214 nm (for peptides).
-
Sample Preparation: At each time point, take a 10-20 µL aliquot of the reaction mixture, quench it by adding a small volume of 1 M Tris buffer, and dilute with the mobile phase to a final concentration of 1-2 mg/mL.
-
Injection: Inject 20 µL of the prepared sample.
Data Presentation: Monitor the decrease in the peak area of the starting biomolecule and the corresponding increase in the peak area of the conjugated product over time.
| Time Point | Retention Time (min) - Unconjugated | Peak Area (%) - Unconjugated | Retention Time (min) - Conjugated | Peak Area (%) - Conjugated |
| 0 hr | 10.5 | 100 | - | 0 |
| 1 hr | 10.5 | 45 | 9.2 | 55 |
| 2 hr | 10.5 | 15 | 9.2 | 85 |
| 4 hr | 10.5 | <5 | 9.2 | >95 |
B. Reversed-Phase Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of a molecule, causing the conjugated product to elute earlier than the more hydrophobic, unconjugated biomolecule.
Application: Provides high-resolution separation of the reaction components. It is particularly effective at separating species with different degrees of PEGylation (e.g., mono- vs. di-conjugated) and positional isomers.
Experimental Protocol:
-
System: HPLC or UPLC system with a UV detector.
-
Column: A C4 or C18 reversed-phase column suitable for proteins (e.g., ACQUITY UPLC BEH300 C4).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Develop a gradient from ~20% to 80% Mobile Phase B over 15-30 minutes to effectively separate the unconjugated and PEGylated species.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 60-90 °C to improve peak shape and recovery.
-
Detection: UV absorbance at 280 nm or 214 nm.
-
Sample Preparation: Prepare samples as described for SEC-HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry. This provides unambiguous confirmation of conjugation by detecting the precise mass increase corresponding to the addition of the Bis-PEG4-PFP linker.
Application: Considered the gold standard for confirming the identity of reaction products. It can determine the degree of PEGylation (number of linkers attached) and verify the molecular weight of all species in the reaction mixture. Native SEC-MS is particularly powerful for monitoring the entire process, quantifying intermediates and products in their non-denatured state.
Experimental Protocol:
-
System: An LC system (UPLC or HPLC) coupled to a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
LC Method: Use either an SEC or RP-HPLC method as described above, ensuring the mobile phases are compatible with mass spectrometry (e.g., use formic acid instead of TFA for RP-HPLC, and volatile buffers like ammonium acetate for SEC).
-
MS Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: Scan a range appropriate for the expected molecular weights of the starting material and products.
-
Deconvolution: Use software to deconvolve the resulting charge state envelope to determine the intact mass of the species.
-
-
Sample Preparation: Prepare and inject samples as described for the chosen LC method.
Data Presentation: The primary output is the deconvoluted mass spectrum, which will show peaks corresponding to the different species in the mixture.
| Analyte | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Unconjugated Protein | 50,000.0 | 50,001.2 | - |
| Mono-Conjugated | 50,446.4 | 50,447.8 | +446.6 |
| Crosslinked Dimer | 100,446.4 | 100,448.1 | - |
*Note: Mass of PEG4 linker added upon reaction. The exact mass of this compound (C24H20F10O8) is 626.39 Da. The mass added by the linker after reaction with two amines is C16H22O7, which is 326.34 Da. However, the search results do not give a precise structure for the linker part alone, so this is an estimation for illustrative purposes. The actual mass shift should be calculated from the specific linker structure.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed structural information and is a powerful quantitative tool. The repeating ethylene glycol units (-O-CH₂-CH₂-) of the PEG linker produce a sharp, intense, and highly characteristic signal around 3.6 ppm in the proton NMR spectrum.
Application: Used to accurately determine the average number of PEG linkers conjugated to a biomolecule (the degree of PEGylation). It is a non-destructive primary method for quantification.
Experimental Protocol:
-
System: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
Lyophilize the purified conjugate to remove all water.
-
Precisely weigh and dissolve a known amount of the lyophilized sample in a known volume of Deuterium Oxide (D₂O).
-
Add a known concentration of an internal standard (e.g., DMSO or trimethylsilyl propionate) that has a distinct signal which does not overlap with the biomolecule or PEG signals.
-
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for full relaxation of all protons for accurate integration.
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Integrate the characteristic PEG signal (at ~3.6 ppm) and a well-resolved, non-exchangeable proton signal from the biomolecule (e.g., aromatic protons between 6.8-8.0 ppm).
-
Calculate the degree of PEGylation by comparing the ratio of the integrals, normalized by the number of protons each signal represents.
-
Caption: Decision tree for selecting the appropriate analytical technique.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy monitors changes in the vibrational frequencies of functional groups. The reaction involves the conversion of a PFP ester to an amide. The carbonyl (C=O) stretching frequency is sensitive to its electronic environment and will shift upon this conversion.
Application: A rapid, straightforward method for qualitatively confirming the progress of the reaction by observing the disappearance of the PFP ester carbonyl peak and the appearance of the amide carbonyl peak.
Experimental Protocol:
-
System: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sample analysis.
-
Sample Preparation: At each time point, take a small aliquot of the reaction mixture. If the sample is in an aqueous buffer, it may need to be lyophilized or dried to remove water, as water has strong IR absorbance that can obscure key regions.
-
Data Acquisition:
-
Acquire a background spectrum of the buffer or solvent.
-
Acquire the spectrum of the reaction mixture.
-
-
Data Analysis:
-
Monitor the region between 1600-1800 cm⁻¹.
-
The PFP ester C=O stretch will appear at a higher wavenumber (e.g., ~1780 cm⁻¹).
-
The newly formed amide I band will appear at a lower wavenumber (e.g., ~1650 cm⁻¹).
-
Observe the decrease in the ester peak intensity and the increase in the amide peak intensity over time.
-
This technique is generally less quantitative for complex bioconjugate mixtures compared to HPLC or NMR but serves as an excellent tool for quick reaction verification.
References
Application Notes and Protocols for Solvent Selection in Bis-PEG4-PFP Ester Conjugation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis-PEG4-PFP ester is a homobifunctional crosslinker that contains two pentafluorophenyl (PFP) ester groups at the ends of a hydrophilic polyethylene glycol (PEG) spacer.[1] PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[2][3] This makes them valuable reagents for conjugating molecules such as proteins, peptides, and amine-modified oligonucleotides.[2][4] A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability towards hydrolysis in aqueous media, which often leads to more efficient and reproducible conjugation reactions.
The selection of an appropriate solvent system is a critical factor for the success of conjugation reactions involving Bis-PEG4-PFP esters. The solvent not only needs to dissolve the reactants but also maintain the stability and activity of the biomolecules, while minimizing side reactions such as hydrolysis of the PFP ester. This document provides a detailed guide to solvent selection, along with experimental protocols for performing conjugation reactions with Bis-PEG4-PFP esters.
Principles of PFP Ester Conjugation
The conjugation reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the PFP ester, leading to the formation of a stable amide bond and the release of pentafluorophenol as a byproduct. The reaction is highly pH-dependent, with an optimal pH range of 7.2 to 8.5. At lower pH, the amine groups are protonated and less nucleophilic, slowing down the reaction. At higher pH, the rate of hydrolysis of the PFP ester increases, which competes with the desired aminolysis reaction.
Solvent Selection Guide
The choice of solvent is crucial for both dissolving the this compound and for the conjugation reaction itself. Due to the moisture sensitivity of PFP esters, they are typically dissolved in an anhydrous polar aprotic organic solvent before being added to the aqueous reaction buffer containing the amine-functionalized molecule.
Organic Solvents for Dissolving this compound
A minimal amount of a dry organic solvent should be used to prepare a concentrated stock solution of the this compound immediately before use. Storing the reagent in solution is not recommended due to its susceptibility to hydrolysis.
| Organic Solvent | Properties and Recommendations |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent that readily dissolves PFP esters. It is miscible with water, making it a common choice. Anhydrous DMSO should be used to minimize hydrolysis. |
| Dimethylformamide (DMF) | Another widely used polar aprotic solvent for dissolving PFP esters. High-quality, amine-free DMF is essential, as degradation of DMF can produce amines that will react with the PFP ester. |
| Acetonitrile (ACN) | A suitable polar aprotic solvent for dissolving PFP esters. |
| Dichloromethane (DCM) | Mentioned as a solvent for dissolving amine-bearing small molecules for PEGylation. |
| Tetrahydrofuran (THF) | Also mentioned as a solvent for dissolving amine-bearing small molecules. |
Aqueous Reaction Buffers
The conjugation reaction is typically performed in an aqueous buffer. The buffer should be free of primary amines to avoid competing reactions.
| Buffer | Recommended pH | Concentration |
| Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | 0.1 M Phosphate, 0.15 M NaCl |
| HEPES | 7.2 - 8.5 | 50 - 100 mM |
| Borate Buffer | 7.2 - 8.5 | 50 - 100 mM |
| Carbonate/Bicarbonate Buffer | 7.2 - 8.5 | 50 - 100 mM |
Organic Co-solvents in the Reaction Mixture
For biomolecules that are prone to aggregation, a small percentage of an organic co-solvent can be included in the aqueous reaction buffer to improve solubility.
| Co-solvent | Recommended Final Concentration |
| DMSO | 5 - 10% |
| DMF | 5 - 10% |
It is important to ensure that the final concentration of the organic solvent does not exceed a level that would denature or precipitate the biomolecule, which is typically below 10%.
Experimental Protocols
General Reaction Conditions
The optimal reaction conditions will depend on the specific reactants and desired degree of conjugation. The following table summarizes typical starting conditions that can be further optimized.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and ester stability. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster reactions; 4°C for sensitive biomolecules. |
| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C | Monitor reaction progress for optimization. |
| Molar Ratio (Ester:Amine) | 2:1 to 10:1 | An excess of the PFP ester is used to drive the reaction. |
| Biomolecule Concentration | 0.5 - 5 mg/mL | Higher concentrations can improve reaction efficiency. |
Protocol 1: Conjugation of this compound to a Protein
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein containing primary amines
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column or dialysis to ensure the protein is in an amine-free buffer.
-
-
Prepare the this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM). Do not store the solution.
-
-
Perform the Conjugation Reaction:
-
Slowly add the calculated volume of the this compound stock solution to the stirring protein solution. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterize the Conjugate:
-
Analyze the conjugate using appropriate techniques such as SDS-PAGE (to observe the shift in molecular weight), HPLC, or mass spectrometry.
-
Protocol 2: Crosslinking of Two Different Amine-Containing Molecules
This protocol outlines a two-step approach for crosslinking two different molecules (Molecule A and Molecule B) using this compound.
Procedure:
-
First Conjugation Step:
-
Follow steps 1-3 from Protocol 1 to conjugate the this compound to Molecule A. Use a molar ratio of ester to Molecule A that favors the formation of a singly modified intermediate (e.g., a sub-stoichiometric amount of the ester).
-
It is critical to monitor this first reaction carefully to maximize the yield of the desired intermediate.
-
-
Purification of the Intermediate:
-
Purify the singly modified Molecule A-PEG4-PFP ester intermediate from unreacted this compound and unmodified Molecule A. This can be achieved using chromatographic techniques like HPLC or FPLC.
-
-
Second Conjugation Step:
-
Add the purified intermediate to a solution of Molecule B in an appropriate amine-free buffer.
-
Incubate the reaction mixture under the optimized conditions (pH, temperature, time) determined for the first conjugation.
-
-
Purification of the Final Conjugate:
-
Purify the final A-PEG4-B conjugate from unreacted components using appropriate chromatographic methods.
-
Visualizations
Caption: Chemical reaction pathway for PFP ester conjugation.
Caption: Experimental workflow for protein conjugation.
Caption: Decision tree for solvent selection.
References
Application Notes and Protocols: Stoichiometric Labeling with Bis-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG4-PFP ester is a homobifunctional crosslinking reagent utilized for the covalent modification of proteins and other amine-containing molecules. This reagent features two pentafluorophenyl (PFP) ester groups at the termini of a hydrophilic tetraethylene glycol (PEG4) spacer. The PFP ester is a highly reactive functional group that readily forms stable amide bonds with primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1][2][3]
Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater resistance to hydrolysis in aqueous media, leading to more efficient and reliable conjugation reactions.[1][4] The inclusion of the PEG4 spacer enhances the water solubility of both the crosslinker and the resulting conjugate, which can help to prevent aggregation and improve the pharmacokinetic properties of therapeutic molecules. PEGylation, the process of attaching polyethylene glycol chains, is a widely adopted strategy in pharmaceutical development to enhance the stability, solubility, and circulation time of drugs while reducing their immunogenicity.
These application notes provide a comprehensive guide to calculating the stoichiometry for labeling reactions using this compound, detailed experimental protocols, and methods for the purification and analysis of the resulting conjugates.
Principle of Reaction
The labeling of a biomolecule with this compound proceeds via a nucleophilic acyl substitution reaction. The deprotonated primary or secondary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct. The reaction is typically performed under slightly basic conditions (pH 7.2-9.0) to ensure that the amine groups are sufficiently deprotonated and thus reactive. The stoichiometry of the reaction, defined by the molar ratio of this compound to the target molecule, is a critical parameter that must be optimized to achieve the desired degree of labeling (DOL).
Materials and Reagents
-
This compound (MW: 626.4 g/mol )
-
Protein or other amine-containing biomolecule
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5; 100 mM sodium carbonate buffer, pH 8.5; Borate buffer; HEPES buffer)
-
Anhydrous organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0; 1 M glycine)
-
Purification system (e.g., desalting columns, dialysis cassettes)
Note: Avoid buffers containing primary amines, such as Tris or glycine, in the labeling reaction as they will compete with the target molecule for reaction with the PFP ester.
Experimental Protocols
Preparation of Reagents
a. Biomolecule Solution:
-
Dissolve the protein or amine-containing molecule in the chosen amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
If the biomolecule was previously in a buffer containing primary amines, exchange it into the reaction buffer using a desalting column or dialysis.
b. This compound Stock Solution: Caution: this compound is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).
-
Do not prepare aqueous stock solutions of the PFP ester for storage as it will hydrolyze. Discard any unused reconstituted reagent.
Stoichiometry Calculation
The degree of labeling is controlled by the molar ratio of this compound to the target biomolecule. The optimal ratio depends on the number of available amines on the target and the desired level of modification. A molar excess of the PFP ester is typically used.
Calculation Example: To label 2 mg of an IgG antibody (MW ~150,000 Da) with a 10-fold molar excess of this compound (MW = 626.4 Da).
-
Calculate moles of IgG: (2 mg) / (150,000,000 mg/mol) = 1.33 x 10⁻⁸ mol (or 13.3 nmol)
-
Calculate moles of this compound needed: (1.33 x 10⁻⁸ mol IgG) x 10 = 1.33 x 10⁻⁷ mol
-
Calculate mass of this compound needed: (1.33 x 10⁻⁷ mol) x (626.4 g/mol ) = 8.33 x 10⁻⁵ g (or 83.3 µg)
An online protein labeling calculator can also be a useful tool for these calculations.
Labeling Reaction
-
Add the calculated volume of the this compound stock solution to the biomolecule solution while gently vortexing.
-
Incubate the reaction at room temperature (20-25°C) for 1-4 hours or at 4°C overnight. Reaction times can be as short as 30 minutes at 37°C. The optimal time and temperature should be determined empirically.
-
The degree of labeling can be influenced by protein concentration, PFP ester concentration, pH, and incubation time.
Quenching the Reaction (Optional)
-
To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-100 mM.
-
Incubate for 15-30 minutes at room temperature.
Purification of the Conjugate
-
Remove unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis.
-
The purified, labeled protein can be stored under the same conditions as the unlabeled protein.
Analysis of Labeling Efficiency
The degree of labeling (DOL), or the average number of PFP ester molecules conjugated per protein, can be determined using several methods:
-
Mass Spectrometry (MS): ESI-TOF or MALDI-TOF MS can be used to measure the mass increase of the protein after labeling.
-
SDS-PAGE: A shift in the molecular weight of the protein on an SDS-PAGE gel can indicate successful conjugation.
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to separate labeled from unlabeled protein and quantify the extent of modification.
Quantitative Data Summary
The following table summarizes the key reaction parameters for this compound labeling, based on typical starting points for optimization.
| Parameter | Recommended Range | Notes |
| Molar Ratio (PFP Ester : Protein) | 2:1 to 50:1 | Start with a 10-fold to 20-fold molar excess and optimize. Higher ratios increase the degree of labeling but also the risk of over-labeling and protein precipitation. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction pH | 7.2 - 9.0 | Optimal pH is typically 8.0-8.5 to ensure amine groups are deprotonated without causing significant ester hydrolysis or protein denaturation. |
| Reaction Temperature | 4°C to 37°C | Room temperature (20-25°C) is a common starting point. Lower temperatures (4°C) with longer incubation times may be necessary for sensitive proteins. |
| Reaction Time | 30 minutes to overnight | Typically 1-4 hours at room temperature. The optimal time depends on the reactivity of the target molecule and the desired DOL. |
| Organic Co-solvent | 5-10% (v/v) | DMSO or DMF can be used to improve the solubility of the PFP ester and the biomolecule if it is prone to aggregation. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound labeling of amine-containing biomolecules.
Benefits of PEGylation
Caption: Pharmacokinetic advantages conferred by PEGylation of a therapeutic molecule.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Bis-PEG4-PFP Ester Conjugation
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Bis-PEG4-PFP ester conjugation reactions. The following sections provide answers to frequently asked questions and detailed troubleshooting advice to address common issues leading to low conjugation yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a PFP ester over an NHS ester for amine conjugation?
Pentafluorophenyl (PFP) esters are generally less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[1][2][3][4][5] This lower hydrolysis rate can lead to more efficient and higher-yield conjugation reactions, particularly in aqueous buffers.
Q2: My this compound reagent is clumpy and difficult to weigh. What is the best way to handle it?
Some Bis-PEG-(PEG)n reagents can be low-melting point solids or liquids, making them challenging to handle and weigh accurately. To facilitate easier handling, it is recommended to create a stock solution in a dry (anhydrous) organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
Q3: Can I prepare a stock solution of this compound for future use?
It is strongly advised not to prepare stock solutions of PFP esters for long-term storage. The PFP ester moiety is susceptible to hydrolysis, which renders it non-reactive. Therefore, you should only weigh and dissolve a small amount of the reagent immediately before initiating the conjugation reaction. Any unused reconstituted reagent should be discarded.
Q4: What is the optimal pH for my conjugation reaction?
The optimal pH for the reaction of PFP esters with primary amines is in the range of 7.2 to 8.5. A lower pH will decrease the reactivity of the primary amines, while a higher pH will significantly increase the rate of PFP ester hydrolysis, a competing side reaction.
Q5: Which buffers should I avoid in my conjugation reaction?
You must avoid buffers that contain primary amines, such as Tris or glycine. These buffers will compete with your target molecule for reaction with the PFP ester, leading to significantly lower conjugation yields. If your protein is in such a buffer, it is necessary to perform a buffer exchange into an amine-free buffer like phosphate-buffered saline (PBS), HEPES, or borate buffer before starting the conjugation.
Troubleshooting Guide for Low Conjugation Yield
| Potential Problem | Possible Cause | Recommended Solution |
| Low or No Reactivity of PFP Ester | Reagent has been hydrolyzed due to improper storage or handling. | PFP esters are moisture-sensitive. Always store the reagent at -20°C with a desiccant. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. |
| PFP ester solution was prepared in advance and has hydrolyzed. | Dissolve the this compound in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use. Do not store the reagent in solution. | |
| Low Conjugation Efficiency | Suboptimal reaction pH. | Ensure the reaction pH is within the optimal range of 7.2-8.5. At this pH, the primary amines on the target molecule are sufficiently deprotonated and reactive. |
| Presence of competing primary amines in the reaction buffer. | Use an amine-free buffer such as PBS, HEPES, or borate buffer. If your sample is in a buffer containing Tris or glycine, perform a buffer exchange via dialysis or desalting before the reaction. | |
| Insufficient molar excess of the PFP ester. | The optimal molar ratio of PFP ester to the amine-containing molecule needs to be determined empirically. Start with a 10- to 50-fold molar excess of the crosslinker over the protein. For more dilute protein solutions, a higher molar excess may be required. | |
| Low concentration of reactants. | Increasing the concentration of the protein or the PFP ester can improve the reaction kinetics and yield. | |
| Short reaction time or suboptimal temperature. | Incubation times can range from 30 minutes to overnight, and temperatures from 4°C to 37°C. Consider increasing the incubation time or performing the reaction at room temperature instead of 4°C if your biomolecule is stable. | |
| Precipitation of Reactants | Poor solubility of the PFP ester or the target molecule in the reaction mixture. | This compound may not be directly soluble in aqueous buffers and should be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF first. The final concentration of the organic solvent in the reaction mixture should ideally be below 10% to avoid denaturation of most proteins. |
| Aggregation of the biomolecule. | If the biomolecule is prone to aggregation, adding 5-10% DMSO or DMF to the reaction buffer can improve its solubility. |
Experimental Protocols
General Protocol for Conjugating this compound to a Protein
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
Protein with primary amines (in an amine-free buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5-8.5
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
-
Prepare the PFP Ester Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the required amount of the PFP ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).
-
-
Initiate the Conjugation Reaction:
-
Slowly add the desired molar excess of the PFP ester solution to the protein solution while gently stirring.
-
The final volume of the organic solvent should be less than 10% of the total reaction volume.
-
-
Incubate the Reaction:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. For some proteins, incubation at 37°C for 30 minutes can also be effective.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, you can add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.
-
-
Characterize the Conjugate:
-
Analyze the conjugate using techniques such as SDS-PAGE, HPLC, or mass spectrometry to determine the degree of PEGylation.
-
Visualizations
Experimental Workflow for this compound Conjugation
Caption: Workflow for this compound conjugation.
Troubleshooting Logic for Low Conjugation Yield
Caption: Troubleshooting flowchart for low yield.
References
how to prevent hydrolysis of Bis-PEG4-PFP ester during reaction
Welcome to the technical support center for Bis-PEG4-PFP ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful conjugation experiments while minimizing hydrolysis of the PFP ester.
Frequently Asked Questions (FAQs)
Q1: What is a this compound and what is it used for?
A1: this compound is a homobifunctional crosslinker. It features a hydrophilic polyethylene glycol (PEG) spacer (with four repeating units) and two pentafluorophenyl (PFP) ester terminal groups.[1][2] PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[3][4][5] This reagent is commonly used for covalently linking amine-containing molecules, such as proteins, peptides, or amine-modified oligonucleotides. The PEG spacer enhances the water solubility of the reagent and the resulting conjugate.
Q2: What is the primary advantage of using a PFP ester over a more common NHS ester?
A2: The main advantage of PFP esters is their increased stability against hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. This lower susceptibility to hydrolysis leads to more efficient and reproducible conjugation reactions, especially in aqueous buffers.
Q3: What is hydrolysis in the context of a this compound reaction?
A3: Hydrolysis is a chemical reaction where water molecules cleave the ester bond of the PFP ester, converting the reactive PFP ester into an unreactive carboxylic acid. This process is a major competing reaction during conjugation in aqueous buffers and its rate increases with a rise in pH. This side reaction consumes the PFP ester, reducing the yield of the desired conjugate.
Q4: How should I store and handle this compound to prevent premature hydrolysis?
A4: Bis-PEG4-PFP esters are moisture-sensitive. To prevent premature hydrolysis, the reagent should be stored at -20°C with a desiccant. Before opening, the vial should be equilibrated to room temperature to avoid moisture condensation inside the container. It is highly recommended to dissolve the needed amount of the reagent immediately before use and not to store it in solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of PFP ester: The reagent may have been compromised by moisture during storage or the reaction pH is too high. | Ensure proper storage of the PFP ester at -20°C with desiccant. Optimize the reaction pH to be within the recommended range of 7.2-8.5. Prepare the PFP ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture. |
| Competing nucleophiles: The reaction buffer may contain primary amines (e.g., Tris, glycine). | Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer. If the biomolecule is in a buffer with primary amines, perform a buffer exchange before the reaction. | |
| Suboptimal reaction conditions: Reaction time, temperature, or reagent concentrations may not be ideal. | Optimize the molar ratio of PFP ester to the amine-containing molecule (a 2:1 to 10:1 molar excess of the ester is a good starting point). Vary the incubation time (1-4 hours at room temperature or overnight at 4°C) and temperature to find the optimal conditions for your specific molecules. | |
| No Conjugation Observed | Inactive PFP ester: The reagent may have completely hydrolyzed due to improper storage or handling. | Use a fresh vial of this compound. Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. |
| Incorrect buffer pH: The pH of the reaction buffer may be too low, leading to protonated (and thus unreactive) amine groups on the target molecule. | Ensure the reaction buffer pH is between 7.2 and 8.5 to facilitate the reaction with non-protonated amines. | |
| Protein/Biomolecule Aggregation | Solubility issues: The addition of the PFP ester solution (in an organic solvent) may cause the biomolecule to precipitate. | To improve solubility, you can include 5-10% of an organic co-solvent like DMSO or DMF in the final reaction mixture. Add the PFP ester solution slowly to the biomolecule solution while stirring. |
| Inconsistent Results | Variability in reagent preparation: Preparing stock solutions of the PFP ester in aqueous buffers can lead to inconsistent results due to ongoing hydrolysis. | Do not prepare aqueous stock solutions of the PFP ester. Always prepare the PFP ester solution in an anhydrous organic solvent fresh for each experiment. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing your conjugation reaction and minimizing hydrolysis.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Lower pH reduces amine reactivity, while higher pH accelerates PFP ester hydrolysis. |
| Temperature | 4°C to 25°C | Can be performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight for sensitive biomolecules. |
| Molar Ratio (Ester:Amine) | 2:1 to 10:1 | This should be optimized for each specific application to achieve the desired degree of labeling. |
| Organic Co-solvent | < 10% (v/v) | If needed for solubility, use anhydrous DMSO or DMF. |
Table 2: PFP Ester Stability Comparison
| Compound | Relative Stability to Hydrolysis | Optimal pH for Amine Reaction |
| PFP Ester | High | 7.2 - 8.5 |
| NHS Ester | Lower | 7.2 - 8.5 |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Protein to be conjugated
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the amine-free reaction buffer to a concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines (like Tris), perform a buffer exchange into the reaction buffer using a desalting column.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the desired amount of the ester in anhydrous DMSO or DMF to a concentration of 10-100 mM. Do not store this solution.
-
-
Initiate the Conjugation Reaction:
-
Slowly add the calculated volume of the this compound solution to the stirring protein solution.
-
The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.
-
-
Incubate the Reaction:
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. Gentle stirring can improve efficiency.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature. This will react with and cap any unreacted PFP esters.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and byproducts by buffer exchange using a desalting column equilibrated with the desired storage buffer.
-
Visualizations
References
optimizing reaction buffer pH for PFP ester coupling
Welcome to the technical support center for optimizing your pentafluorophenyl (PFP) ester coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for PFP ester coupling to primary amines?
The optimal pH for PFP ester coupling reactions is in the slightly basic range of 7.2 to 8.5.[1][2][3] Some protocols suggest a broader range of pH 7.0 to 9.0.[2][4] It is crucial to maintain a pH that is high enough to ensure the primary amine is deprotonated and thus nucleophilic, but not so high as to cause significant hydrolysis of the PFP ester.
Q2: Why is a basic pH required for the reaction?
A basic pH is necessary to deprotonate primary amines (like the ε-amino group of lysine residues) to make them reactive nucleophiles that can attack the carbonyl carbon of the PFP ester. At a lower pH, these amino groups are protonated and less reactive.
Q3: What is the main competing reaction, and how is it affected by pH?
The primary competing reaction is the hydrolysis of the PFP ester, where water molecules attack the ester, leading to an unreactive carboxylic acid. The rate of this hydrolysis reaction increases with higher pH.
Q4: Are PFP esters more stable against hydrolysis than NHS esters?
Yes, PFP esters are generally less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. This increased stability can lead to more efficient labeling reactions.
Q5: Which buffers should I use for the coupling reaction?
Amine-free buffers are essential to prevent the buffer components from competing with your target molecule. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
-
Borate buffer
-
Carbonate/Bicarbonate buffer
-
HEPES buffer
Q6: Are there any buffers I should avoid?
Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the intended reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: The reaction buffer pH is too low, leaving primary amines protonated and unreactive. | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. |
| Hydrolyzed PFP Ester: The PFP ester reagent was exposed to moisture and has hydrolyzed. PFP esters are moisture-sensitive. | Use fresh, high-quality PFP ester. Equilibrate the reagent vial to room temperature before opening to prevent condensation. Prepare the PFP ester solution in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use and do not store it in solution. | |
| Presence of Primary Amines in Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule for the PFP ester. | Use an amine-free buffer such as PBS, borate, or carbonate/bicarbonate. If necessary, perform a buffer exchange for your sample using dialysis or a desalting column before starting the reaction. | |
| Insufficient Molar Excess of PFP Ester: The amount of PFP ester is not sufficient to achieve the desired level of labeling. | Optimize the molar ratio of PFP ester to your amine-containing molecule. A 2:1 to 10:1 molar excess of ester to amine is a good starting point for optimization. For more dilute protein solutions, a higher molar excess (e.g., 10- to 50-fold) may be necessary. | |
| Over-labeling or Protein Aggregation | High pH: A very high pH (e.g., >8.5) can lead to the labeling of other nucleophilic groups like the hydroxyls on serine, threonine, and tyrosine residues. | Maintain the pH within the recommended 7.2-8.5 range. |
| Excessive Molar Ratio of PFP Ester: Using a very high molar excess of the PFP ester can lead to over-labeling. | Reduce the molar excess of the PFP ester in the reaction. |
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for PFP Ester Coupling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A pH of 8.5 is also cited for specific protocols. The broader range of 7.0-9.0 is also suggested. |
| Buffer Concentration | 50 - 100 mM | Common buffers include PBS, borate, carbonate/bicarbonate, and HEPES. |
| Molar Ratio (Ester:Amine) | 2:1 to 10:1 | Can be increased up to 50-fold for dilute protein solutions. Empirical testing is recommended to find the optimal ratio. |
| Reaction Time | 1 - 4 hours at room temperature | Can be performed overnight at 4°C for sensitive biomolecules. |
| Temperature | Room Temperature (20-25°C) or 4°C | Some protocols also suggest up to 37°C for shorter incubation times. |
Experimental Protocols
Protocol: General PFP Ester Coupling to a Protein
This protocol provides a general procedure for conjugating a PFP ester-activated molecule to a protein containing primary amines.
Materials:
-
Protein with primary amines (e.g., lysine residues)
-
PFP ester-activated molecule
-
Amine-free reaction buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5 or 50-100 mM PBS, pH 7.2-8.5)
-
Anhydrous organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (optional, e.g., Tris buffer, pH 8.0-8.5)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
If your protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.
-
-
Prepare the PFP Ester Solution:
-
Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).
-
Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.
-
-
Perform the Conjugation Reaction:
-
Slowly add the desired molar excess of the PFP ester solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
-
Purify the Conjugate:
-
Remove unreacted PFP ester and byproducts by using a desalting column or through dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).
-
Visualizations
Caption: Experimental workflow for PFP ester coupling.
References
side reactions of Bis-PEG4-PFP ester and how to avoid them
Welcome to the technical support center for Bis-PEG4-PFP ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in their experiments, with a focus on troubleshooting and avoiding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a homobifunctional crosslinker. It consists of two pentafluorophenyl (PFP) ester groups connected by a 4-unit polyethylene glycol (PEG) spacer.[1] Its primary application is in bioconjugation, where it is used to covalently link molecules containing primary amine groups, such as proteins, peptides, and amine-modified oligonucleotides.[2][3][4] The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate.[1]
Q2: What are the main advantages of using a PFP ester over a more common NHS ester?
PFP esters offer greater stability against hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. This increased stability can lead to more efficient and reproducible conjugation reactions, especially in aqueous buffers where the competing hydrolysis reaction is a major concern.
Q3: What is the primary side reaction to be aware of when using this compound?
The main side reaction is the hydrolysis of the PFP ester group to a non-reactive carboxylic acid. This reaction is competitive with the desired aminolysis (reaction with an amine) and its rate increases with increasing pH.
Q4: How should I store and handle this compound?
This compound is sensitive to moisture. It should be stored at -20°C in a desiccated environment. Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation. It is recommended to dissolve the reagent in a dry organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments with this compound.
| Problem | Possible Causes | Solutions |
| Low or No Conjugation Yield | 1. Hydrolysis of PFP ester: The reagent was exposed to moisture or the reaction pH is too high. 2. Inactive Reagent: The this compound has degraded due to improper storage. 3. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time. 4. Presence of Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine). 5. Insufficient Molar Excess of Crosslinker: The ratio of this compound to the amine-containing molecule is too low. | 1. Ensure the reagent is handled in a moisture-free environment. Optimize the reaction pH to a range of 7.2-8.5 to balance reactivity and hydrolysis. 2. Use a fresh vial of the crosslinker. 3. Optimize the reaction conditions. A typical starting point is a 5-15 fold molar excess of the PFP ester to the protein, reacting at room temperature for 1-4 hours or at 4°C overnight. 4. Use amine-free buffers such as phosphate, HEPES, or bicarbonate buffers. 5. Increase the molar ratio of the crosslinker to the target molecule. |
| Precipitation of the Conjugate | 1. High Degree of Conjugation: Excessive modification of the protein can alter its isoelectric point and solubility. 2. Use of Organic Solvent: A high concentration of the organic solvent used to dissolve the crosslinker can denature the protein. | 1. Reduce the molar excess of the this compound or decrease the reaction time. 2. Keep the final concentration of the organic co-solvent (e.g., DMSO, DMF) below 10% of the total reaction volume. |
| Heterogeneous Product Mixture | 1. Incomplete Reaction: The reaction has not gone to completion, resulting in a mix of unreacted, partially reacted, and fully reacted species. 2. Multiple Reaction Sites: The protein has multiple primary amines (N-terminus and lysine residues) with varying reactivities. 3. Side Reactions: Reaction with other nucleophilic amino acid residues. | 1. Increase the reaction time or the molar excess of the crosslinker. Monitor the reaction progress using techniques like SDS-PAGE or mass spectrometry. 2. This is often expected. Purification techniques like chromatography can be used to isolate the desired conjugate. 3. Optimize the reaction pH to favor reaction with primary amines. At acidic pH, reaction with tyrosine may be more favorable, while at alkaline pH, lysine is more reactive. |
| Unexpected Mass in Mass Spectrometry Analysis | 1. Hydrolyzed Reagent Adducts: The hydrolyzed crosslinker may non-covalently associate with the protein. 2. Multiple Labeling: A single molecule is labeled with more than one crosslinker. | 1. Ensure proper purification of the conjugate to remove unreacted crosslinker and byproducts. 2. This is expected with a homobifunctional crosslinker. The mass shift should correspond to the molecular weight of the this compound (626.4 g/mol ). |
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking using this compound
This protocol provides a general procedure for crosslinking two proteins containing primary amines.
Materials:
-
This compound
-
Protein A (to be crosslinked)
-
Protein B (to be crosslinked)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare Protein Solutions: Dissolve Protein A and Protein B in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare Crosslinker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Initiate Crosslinking: Add the desired molar excess (e.g., 10-fold) of the this compound solution to the mixed protein solution. Gently mix and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove excess crosslinker and byproducts using a desalting column equilibrated with a suitable storage buffer.
-
Analyze the Conjugate: Analyze the crosslinked product by SDS-PAGE, size exclusion chromatography, or mass spectrometry.
Protocol 2: Monitoring Reaction Progress by MALDI-TOF Mass Spectrometry
This protocol describes how to monitor the progress of a conjugation reaction.
Procedure:
-
At different time points during the conjugation reaction (e.g., 0, 15, 30, 60, and 120 minutes), take a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding Quenching Buffer.
-
Desalt the sample using a suitable method for small volumes (e.g., C18 ZipTip).
-
Prepare the sample for MALDI-TOF analysis by co-crystallizing it with a suitable matrix (e.g., sinapinic acid for proteins).
-
Acquire the mass spectrum. An increase in the molecular weight of the target molecule corresponding to the addition of the Bis-PEG4-PFP linker (approximately 626.4 Da per PFP ester reacted) will indicate successful conjugation.
Side Reaction Pathways and Avoidance Strategies
The primary side reaction is hydrolysis, but other side reactions with nucleophilic amino acid residues are also possible.
Hydrolysis of PFP Ester
The ester bond of the PFP group is susceptible to hydrolysis, which converts the reactive ester into an unreactive carboxylic acid.
-
To Avoid Hydrolysis:
-
Work in a moisture-free environment when handling the solid reagent.
-
Use anhydrous solvents to prepare the stock solution.
-
Perform the reaction in the recommended pH range of 7.2-8.5. While the aminolysis reaction rate increases with pH, so does the rate of hydrolysis. An optimal pH needs to be determined empirically for each specific system.
-
Reaction with Other Nucleophilic Amino Acid Residues
While PFP esters are highly reactive towards primary amines, they can also react with other nucleophilic side chains in proteins under certain conditions.
-
Tyrosine: The hydroxyl group of tyrosine can be acylated by PFP esters, especially at a more acidic pH.
-
Histidine: The imidazole ring of histidine can also be a target for acylation.
-
Cysteine: The thiol group of cysteine is a potent nucleophile and can react with PFP esters.
-
Serine and Threonine: The hydroxyl groups of serine and threonine are generally less reactive than primary amines but can be modified under certain conditions.
-
To Minimize Side Reactions with Other Amino Acids:
-
Control pH: Maintaining the pH in the optimal range for amine reactivity (7.2-8.5) will favor the desired reaction over side reactions with other residues.
-
Blocking Agents: If side reactions with specific residues are a major concern, consider using reversible blocking agents for those residues, although this adds complexity to the experimental workflow.
-
Potential PEG Linker-Related Issues
The PEG linker itself is generally considered biocompatible and stable. However, in the context of a bioconjugate, the linker can influence the overall properties of the molecule.
-
Metabolism: The PEG linker can affect the metabolic fate and pharmacokinetic profile of the conjugate.
-
Steric Hindrance: The length and conformation of the PEG linker can potentially mask epitopes or active sites on the conjugated protein.
-
Considerations for the PEG Linker:
-
The choice of PEG linker length should be considered based on the specific application and the geometry of the molecules being conjugated.
-
For in vivo applications, the potential impact of the PEG linker on the conjugate's pharmacokinetics should be evaluated.
-
Visual Guides
Below are diagrams illustrating key concepts related to the use of this compound.
References
Technical Support Center: Optimizing Bis-PEG4-PFP Ester Crosslinking Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of crosslinking reactions using Bis-PEG4-PFP ester. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered during this compound crosslinking experiments in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| Low or No Crosslinking Yield | Hydrolysis of PFP ester: PFP esters are susceptible to hydrolysis, especially at higher pH.[1][2] | - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[3] - Prepare the this compound stock solution in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.[4] - Minimize the reaction time as much as possible while ensuring sufficient conjugation. |
| Presence of primary amines in the buffer: Buffers like Tris or glycine contain primary amines that will compete with the target molecule for reaction with the PFP ester.[1] | - Use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, Borate, or Carbonate/Bicarbonate buffers. - If the sample is in an incompatible buffer, perform a buffer exchange via dialysis or desalting column before starting the reaction. | |
| Suboptimal molar ratio of crosslinker to protein: An insufficient amount of crosslinker will result in low yield. | - Increase the molar excess of this compound to the protein. A 10- to 50-fold molar excess is a common starting point. - For dilute protein solutions, a higher molar excess may be required. | |
| Low protein concentration: The crosslinking reaction is more efficient at higher protein concentrations. | - If possible, concentrate your protein solution. A typical concentration range is 1-5 mg/mL. | |
| Protein Aggregation or Precipitation | High degree of labeling: Excessive modification of the protein surface can alter its properties and lead to aggregation. | - Reduce the molar excess of the this compound in the reaction. - Optimize the reaction time to prevent over-crosslinking. |
| Poor solubility of the crosslinker: While the PEG spacer enhances water solubility, high concentrations of the crosslinker might still precipitate in aqueous solutions. | - Prepare a concentrated stock of the crosslinker in anhydrous DMSO or DMF and add it dropwise to the protein solution while gently stirring. - Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%). | |
| Lack of Specificity (Crosslinking to unintended molecules) | Reaction with other nucleophiles: While PFP esters are highly reactive towards primary amines, some side reactions with other nucleophilic groups can occur. | - Optimize the pH to favor the reaction with primary amines (pH 7.2-8.5). |
| Contaminants in the protein sample: Other molecules with primary amines in your sample can react with the crosslinker. | - Ensure the purity of your protein sample before starting the crosslinking reaction. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinking agent. It contains two pentafluorophenyl (PFP) ester groups at either end of a 4-unit polyethylene glycol (PEG) spacer. It is used to covalently link molecules that contain primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The PEG spacer increases the water solubility of the crosslinker and the resulting conjugate.
Q2: What are the advantages of using a PFP ester over a more common NHS ester?
PFP esters are significantly less prone to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. This increased stability leads to more efficient and reliable crosslinking reactions, as more of the reagent is available to react with the target amines rather than being consumed by reaction with water.
Q3: What is the optimal pH for this compound crosslinking?
The optimal pH range for the reaction of PFP esters with primary amines is between 7.2 and 8.5. Within this range, the primary amines are sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis of the PFP ester remains manageable. Higher pH increases the rate of hydrolysis.
Q4: How should I store and handle this compound?
This compound is moisture-sensitive and should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture. Stock solutions should be prepared fresh in an anhydrous organic solvent like DMSO or DMF immediately before the experiment.
Q5: How can I stop the crosslinking reaction?
The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine. These will react with any remaining active PFP esters, effectively stopping the crosslinking process.
Data Presentation
Table 1: Hydrolysis Half-life of NHS Esters at Different pH Values
| pH | Temperature (°C) | Half-life |
| 8.0 | Room Temp | 210 min |
| 8.5 | Room Temp | 180 min |
| 9.0 | Room Temp | 125 min |
| Data is for a porphyrin-NHS ester and serves as an illustration of the pH-dependent hydrolysis of NHS esters. |
Table 2: Recommended Molar Excess of Crosslinker
| Protein Concentration | Suggested Molar Excess of Crosslinker |
| < 1 mg/mL | 40-80 fold |
| 1-4 mg/mL | 20-fold |
| 5-10 mg/mL | 5-10 fold |
| ** |
Table 3: Factors Influencing Degree of Labeling (DOL)
| Parameter | Effect on DOL | Notes |
| Molar Excess of Crosslinker | Increasing molar excess generally increases DOL. | Requires optimization to avoid protein aggregation. |
| Reaction Time | Longer reaction times can increase DOL. | Balance with potential for hydrolysis and protein degradation. |
| pH | Higher pH (within the optimal range) can increase the reaction rate. | Higher pH also increases the rate of hydrolysis. |
| Temperature | Lowering the temperature (e.g., from room temperature to 4°C) can increase reaction selectivity and yield in some cases. | Reaction times may need to be extended at lower temperatures. |
| Protein Concentration | Higher protein concentrations generally lead to higher crosslinking efficiency. |
Experimental Protocols
This section provides a general protocol for crosslinking two proteins using this compound. Optimization may be required for specific applications.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Protein A and Protein B to be crosslinked
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Buffer Preparation: Prepare the amine-free reaction buffer and the quenching buffer.
-
Protein Solution Preparation:
-
Dissolve or dilute Protein A and Protein B in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).
-
If the proteins are in an incompatible buffer, perform a buffer exchange using a desalting column.
-
-
Crosslinker Stock Solution Preparation:
-
Immediately before use, allow the vial of this compound to warm to room temperature.
-
Prepare a 10-20 mM stock solution of the crosslinker in anhydrous DMSO or DMF.
-
-
Crosslinking Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. It is recommended to add the crosslinker dropwise while gently mixing.
-
The final concentration of the organic solvent should be kept below 10%.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours at 4°C. The optimal time may need to be determined empirically.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
-
Analysis:
-
Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for protein crosslinking.
Logical Relationship for Troubleshooting Low Yield
Caption: A logical diagram for troubleshooting low crosslinking yield.
References
Technical Support Center: Purification of Bis-PEG4-PFP Ester Conjugates
Welcome to the technical support center for the purification of Bis-PEG4-PFP ester conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the challenges encountered during the purification of these specific homobifunctional PEG linker conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying products from a this compound conjugation reaction?
The main challenges arise from the heterogeneity of the reaction mixture, which can contain:
-
Unreacted biomolecules: The starting protein, peptide, or other amine-containing molecule.
-
Unreacted this compound: Excess crosslinker that was not consumed in the reaction.
-
Hydrolyzed this compound: Crosslinker in which one or both pentafluorophenyl (PFP) esters have hydrolyzed to carboxylic acids.
-
Mono-conjugated species: The biomolecule with a single this compound attached at one end, leaving the other PFP ester active or hydrolyzed.
-
Intramolecularly cross-linked products: A single biomolecule where the this compound has reacted with two different amine groups on the same molecule.
-
Intermolecularly cross-linked products (dimers/oligomers): Two or more biomolecules covalently linked together by the this compound. This is often the desired product in cross-linking experiments.
Separating these various species can be complex due to similarities in their physicochemical properties.
Q2: What are the recommended initial purification strategies for a this compound reaction mixture?
For a general cleanup and removal of small molecules, the following techniques are recommended:
-
Size Exclusion Chromatography (SEC) / Desalting: This is a rapid and effective method for removing unreacted and hydrolyzed this compound from the much larger conjugated biomolecules.
-
Dialysis / Diafiltration (Tangential Flow Filtration - TFF): These methods are excellent for buffer exchange and removing small molecule impurities. They are highly scalable for larger reaction volumes.
Q3: How can I separate mono-conjugated species from di-conjugated (cross-linked) products?
The separation of mono- from di-conjugated products is a significant challenge. The choice of method depends on the properties of the biomolecule:
-
Ion-Exchange Chromatography (IEX): This is a powerful technique for separating species based on differences in their net charge. PEGylation can shield charged residues, altering the elution profile. This can be exploited to separate positional isomers and different degrees of PEGylation.[1][] Cation-exchange chromatography has been shown to be effective in separating mono- and di-PEGylated peptides.[1][3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on hydrophobicity. It is particularly useful for peptides and smaller proteins and can resolve positional isomers.[]
-
Hydrophobic Interaction Chromatography (HIC): This technique provides an alternative separation mechanism based on hydrophobicity and can be a useful orthogonal method to IEX.
Q4: How do I handle the this compound reagent?
Bis-PEG4-PFP esters are moisture-sensitive. It is crucial to:
-
Store the reagent at -20°C with a desiccant.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare stock solutions in a dry organic solvent like DMSO or DMF immediately before use. Do not store aqueous stock solutions, as the PFP ester will hydrolyze.
Q5: What buffer systems are compatible with this compound conjugations?
Use amine-free buffers to avoid competing reactions. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Carbonate/Bicarbonate
-
Borate
The optimal pH for the reaction is typically between 7.2 and 8.5. Avoid buffers containing primary amines such as Tris or glycine, as they will react with the PFP ester. These amine-containing buffers can, however, be used to quench the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Low or no conjugation | Hydrolyzed PFP ester: The reagent was exposed to moisture before or during the reaction. | Ensure proper handling and storage of the this compound. Prepare solutions immediately before use in a dry solvent. |
| Incorrect buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. | Use an amine-free buffer such as PBS, HEPES, or borate at a pH of 7.2-8.5. | |
| Inactive biomolecule: The amine groups on the target molecule are not accessible or are protonated. | Ensure the reaction pH is appropriate to have deprotonated primary amines. Consider denaturing and refolding the protein if amine groups are buried. | |
| Precipitation of conjugate | Over-crosslinking: High concentrations of the crosslinker can lead to the formation of large, insoluble aggregates. | Optimize the molar ratio of the this compound to the biomolecule. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point. |
| Change in solubility: The conjugation has altered the isoelectric point (pI) and solubility of the biomolecule. | Perform a buffer screen to find a new buffer system in which the conjugate is soluble. | |
| Poor separation of species | Inappropriate chromatography resin: The selected resin does not provide adequate resolution. | For SEC, ensure the fractionation range of the resin is suitable for the sizes of the species to be separated. For IEX, screen different resins (cationic vs. anionic) and pH conditions to maximize charge differences. |
| Suboptimal elution conditions: The gradient is too steep, or the mobile phase composition is not ideal. | For IEX and RP-HPLC, use a shallower gradient to improve the resolution of closely eluting peaks. For RP-HPLC, experiment with different organic solvents (e.g., acetonitrile, isopropanol) and ion-pairing agents (e.g., TFA, formic acid). | |
| Presence of multiple unexpected peaks | Formation of positional isomers: The this compound has reacted at different sites on the biomolecule. | This is common with molecules having multiple reactive amines. IEX and RP-HPLC are the best methods to attempt to separate these isomers. |
| Intramolecular vs. Intermolecular cross-linking: Both types of products may be present. | SEC can help to separate intermolecular dimers/oligomers (larger size) from intramolecularly cross-linked monomers (similar size to the starting material but may have a different conformation). IEX and HIC can also be effective. |
Experimental Protocols
Protocol 1: General Cross-Linking of a Protein with this compound
This protocol provides a starting point for the intermolecular cross-linking of a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free conjugation buffer at a concentration of 1-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10-100 mM stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time may need to be determined empirically.
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to quench any unreacted PFP esters.
-
Initial Purification: Remove the excess crosslinker and quenching buffer components using a desalting column equilibrated with the desired storage buffer.
Protocol 2: HPLC-Based Purity Assessment and Fractionation
This protocol outlines a general approach for analyzing the reaction mixture and purifying the desired conjugate using HPLC.
1. Size Exclusion HPLC (SEC-HPLC) for Initial Assessment:
-
Column: A suitable SEC column for the molecular weight range of your expected products.
-
Mobile Phase: A buffer compatible with your conjugate (e.g., 150 mM sodium phosphate, pH 7.0).
-
Flow Rate: As recommended for the column.
-
Detection: UV at 280 nm (for proteins) or another appropriate wavelength.
-
Purpose: To separate the high molecular weight cross-linked products from mono-conjugated species, unreacted protein, and small molecules.
2. Ion-Exchange HPLC (IEX-HPLC) for High-Resolution Separation:
-
Column: A strong or weak cation or anion exchange column, depending on the pI of your protein and the effect of PEGylation.
-
Mobile Phase A: A low salt buffer (e.g., 20 mM MES, pH 6.0).
-
Mobile Phase B: Mobile Phase A + 1 M NaCl.
-
Gradient: A linear gradient from 0-50% B over 30-60 minutes. A shallow gradient is recommended for better resolution.
-
Detection: UV at 280 nm.
-
Purpose: To separate mono-, di-, and oligo-conjugated species, as well as positional isomers.
Data Presentation
The following tables provide representative data for the purification of a model protein conjugate.
Table 1: SEC-HPLC Analysis of a this compound Reaction Mixture
| Analyte | Approximate Retention Time (min) | Peak Area (%) |
| Aggregates/Oligomers | 8.0 | 5.2 |
| Dimer (Intermolecular Cross-link) | 9.5 | 35.8 |
| Monomer (Intramolecular Cross-link/Mono-adduct) | 10.8 | 40.1 |
| Unreacted Protein | 11.5 | 15.7 |
| Unreacted/Hydrolyzed PEG-linker | 14.0 | 3.2 |
Note: Retention times are illustrative and will vary based on the specific molecules, column, and conditions.
Table 2: IEX-HPLC Fractionation of Conjugate Species
| Fraction | Elution [NaCl] (M) | Major Component(s) | Purity (%) |
| 1 | 0.15 | Unreacted Protein | >95 |
| 2 | 0.22 | Mono-adduct (Positional Isomer 1) | >90 |
| 3 | 0.28 | Mono-adduct (Positional Isomer 2) | >90 |
| 4 | 0.35 | Dimer (Intermolecular Cross-link) | >98 |
Note: Elution conditions and purity are examples and require optimization for each specific conjugate.
Visualizations
Experimental Workflow for Purification of this compound Conjugates
References
how to handle and store Bis-PEG4-PFP ester to maintain activity
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and storing Bis-PEG4-PFP ester to ensure the maintenance of its activity and integrity for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound is sensitive to moisture and should be stored at -20°C in a tightly sealed container with a desiccant.[1][2][3] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation onto the product.[1][4]
Q2: Can I prepare a stock solution of this compound for later use?
It is strongly advised not to prepare stock solutions for long-term storage. The pentafluorophenyl (PFP) ester moiety is susceptible to hydrolysis, which will render the compound inactive. Therefore, you should only weigh and dissolve the required amount of the reagent immediately before your experiment. Any unused reconstituted reagent should be discarded. If a stock solution must be made for immediate serial experiments, it should be prepared in a dry, anhydrous organic solvent like DMSO or DMF and used as soon as possible. Store any temporary stock solution under an inert gas (argon or nitrogen) at -20°C and minimize exposure to air.
Q3: What solvents are suitable for dissolving this compound?
This compound should first be dissolved in a minimal amount of a dry organic solvent such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), or dichloromethane (DCM). This solution can then be added to an aqueous buffer containing the molecule to be conjugated.
Q4: What makes this compound a good choice for bioconjugation?
This compound is a homobifunctional crosslinker with several advantages. The PFP esters are less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and stable reactions. The hydrophilic polyethylene glycol (PEG) spacer enhances the water solubility of the compound and the resulting conjugate, reduces the likelihood of aggregation, and can decrease the immunogenicity of the conjugate.
Q5: What is the optimal pH for reacting this compound with amines?
The reaction of PFP esters with primary and secondary amines to form a stable amide bond occurs optimally at a pH range of 7 to 9. The rate of hydrolysis, which is the main competing reaction, also increases with pH. Therefore, the specific pH for your experiment may require optimization.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conjugation efficiency | Hydrolysis of the PFP ester: The reagent was exposed to moisture during storage or handling. | Always store the reagent at -20°C with a desiccant. Allow the vial to reach room temperature before opening. Prepare the reagent solution immediately before use. |
| Inactive reagent: The PFP ester has hydrolyzed due to improper storage or the use of old reagent. | Use fresh reagent and discard any unused reconstituted reagent. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for reaction with the PFP ester. | Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If necessary, perform a buffer exchange using dialysis or desalting columns. | |
| Incorrect pH of the reaction buffer: The pH is too low for efficient amine reaction. | Ensure the reaction buffer pH is between 7 and 9 for optimal reactivity. | |
| Precipitation of the reagent or conjugate | Hydrophobicity of the PFP ester: Although the PEG linker improves solubility, the PFP ester itself is somewhat hydrophobic. | Dissolve the reagent in a minimal amount of a dry organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer. The formation of an emulsion is normal and allows the reaction to proceed. |
| Aggregation of the protein/molecule: The conjugation process may lead to aggregation. | The PEG spacer is designed to reduce aggregation. Consider optimizing the protein concentration and the molar ratio of the crosslinker. | |
| Inconsistent results between experiments | Inaccurate measurement of the reagent: this compound can be a low melting point solid or liquid, making it difficult to weigh accurately. | To facilitate handling, consider preparing a stock solution in a dry organic solvent immediately before the first use in a series of experiments. |
| Variable reaction conditions: Inconsistent incubation times, temperatures, or pH can affect the outcome. | Standardize all reaction parameters, including reagent concentration, protein concentration, pH, temperature, and incubation time. |
Experimental Protocols
General Protocol for Protein Crosslinking
-
Buffer Preparation : Prepare a suitable amine-free conjugation buffer, such as 0.1 M phosphate, 0.15 M sodium chloride, pH 7.2-8.0.
-
Protein Solution Preparation : Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation : Immediately before use, dissolve the this compound in a dry organic solvent like DMSO or DMF to a concentration of 10-100 mM.
-
Conjugation Reaction : Add the dissolved this compound solution to the protein solution. The molar ratio of the crosslinker to the protein should be optimized for the specific application, but a 10-fold molar excess is a common starting point.
-
Incubation : Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C.
-
Quenching : To stop the reaction, add a quenching buffer containing primary amines, such as 1M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification : Remove excess crosslinker and byproducts by dialysis or using a desalting column.
Visual Guides
Caption: A flowchart outlining the recommended procedure for handling and storing this compound to maintain its reactivity.
Caption: A diagram illustrating the chemical reaction between this compound and a primary amine, resulting in a stable amide bond.
References
Technical Support Center: Purification of Biomolecules after Bis-PEG4-PFP Ester Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bis-PEG4-PFP (pentafluorophenyl) ester crosslinkers. The focus is on the effective removal of unreacted crosslinker from the final conjugated product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted Bis-PEG4-PFP ester from my sample?
A1: It is essential to remove unreacted this compound for several reasons. Firstly, the unreacted ester can interfere with downstream applications and assays by reacting with other primary amines in your experimental system. Secondly, for therapeutic applications, the presence of unreacted crosslinker can lead to undesirable side reactions and potential immunogenicity. Finally, accurate characterization of your conjugate (e.g., determining the degree of labeling) is only possible after all unreacted reagents have been removed.
Q2: My reaction buffer contains Tris. Is this a problem?
A2: Yes, this is a significant issue. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the PFP ester, drastically reducing the efficiency of your conjugation reaction.[1][2][3] It is crucial to perform the conjugation in an amine-free buffer like phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer (pH 7.2-8.5).[1][3]
Q3: How can I stop the conjugation reaction before purification?
A3: You can quench the reaction by adding a buffer containing a high concentration of primary amines. A common method is to add Tris or glycine to a final concentration of 50-100 mM. This will consume any remaining active PFP esters.
Q4: What are the most common methods for removing unreacted this compound?
A4: The most common and effective methods rely on the size difference between your conjugated protein and the small molecule crosslinker. These include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Highly effective for separating molecules based on their hydrodynamic radius. This is often the preferred method for its speed and resolution.
-
Dialysis: A straightforward method that involves the diffusion of small molecules across a semi-permeable membrane with a defined molecular weight cutoff (MWCO).
-
Tangential Flow Filtration (TFF) / Diafiltration: A more rapid and scalable alternative to traditional dialysis, suitable for larger sample volumes.
Q5: I am still seeing unreacted ester in my sample after purification. What could be the cause?
A5: This can be due to several factors depending on the method used:
-
For SEC: You may be using a column with an inappropriate fractionation range for your protein. If the protein and the crosslinker are not well-resolved, some unreacted ester may co-elute. Consider using a column with a smaller pore size or a longer column for better resolution. Also, ensure your sample volume is not too large (typically 1-5% of the column volume for high-resolution fractionation).
-
For Dialysis: The dialysis time may be insufficient, or the volume of the dialysis buffer (dialysate) may be too small. It is recommended to perform multiple buffer exchanges to maintain a high concentration gradient. Also, confirm that the MWCO of your dialysis membrane is appropriate (i.e., large enough to allow the ester to pass through but small enough to retain your protein).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Conjugated Protein After Purification | Non-specific binding: The protein may be adsorbing to the SEC column matrix or dialysis membrane. | Add 150-500 mM NaCl to the running buffer for SEC to minimize ionic interactions. For dialysis, consider using a membrane made from a different material (e.g., PES instead of cellulose). |
| Precipitation: The protein may have aggregated and precipitated during the purification process. | Perform a solubility test of your conjugated protein in the chosen purification buffer before proceeding. Ensure the buffer pH is not close to the protein's isoelectric point. | |
| Unreacted Ester Detected in Final Sample | Inefficient Quenching: The quenching step may not have been sufficient to neutralize all active PFP esters. | Ensure the quenching reagent (e.g., Tris) is added to a sufficient final concentration and allowed to react for at least 15-30 minutes before purification. |
| Suboptimal SEC Conditions: The column resolution may be insufficient. | Use a longer SEC column or a resin with a smaller particle size for higher resolution. Decrease the flow rate to allow for better separation. | |
| Insufficient Dialysis: The concentration gradient may not be sufficient for complete removal. | Increase the dialysis time and perform at least three buffer exchanges with a dialysate volume of at least 100 times the sample volume each time. | |
| Conjugate Appears Aggregated After Purification | Hydrophobic Interactions: The PEG linker can sometimes increase the hydrophobicity of the protein, leading to aggregation. | Consider adding non-ionic detergents (e.g., Tween-20) or other additives to your buffer to prevent aggregation. SEC is also effective at separating monomers from aggregates. |
Purification Method Comparison
The choice of purification method depends on factors such as sample volume, required purity, and available equipment.
| Method | Principle | Typical Protein Recovery | Efficiency of Small Molecule Removal | Speed | Scalability |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic volume | >90% | Very High (>99%) | Fast (30-60 min) | Moderate |
| Dialysis | Diffusion across a semi-permeable membrane | >85% | High (>95%) | Slow (12-48 hours) | High |
| Tangential Flow Filtration (TFF) | Convective transport across a semi-permeable membrane | >95% | Very High (>99%) | Very Fast (1-4 hours) | Very High |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
This protocol is suitable for purifying protein conjugates from small molecules like unreacted crosslinkers.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for your protein. For example, for a 50 kDa protein, a column with a fractionation range of 10-150 kDa would be suitable. Desalting columns are excellent for removing small contaminants from molecules with a molecular weight greater than 5,000 Da.
-
Buffer Preparation: Prepare a running buffer that is compatible with your protein and downstream applications. A common choice is phosphate-buffered saline (PBS) at pH 7.4.
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer at the recommended flow rate.
-
Sample Preparation: After the conjugation reaction, quench any remaining PFP esters by adding Tris-HCl to a final concentration of 50 mM and incubating for 15 minutes at room temperature.
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated SEC column. The sample volume should ideally be between 1% and 5% of the total column volume.
-
Elution: Begin the isocratic elution with the running buffer. Monitor the column effluent using a UV detector at 280 nm.
-
Fraction Collection: The protein conjugate, being larger, will elute first. The smaller, unreacted this compound and quenching agent will be retained by the porous beads and elute later. Collect fractions corresponding to the protein peak.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the purity of the conjugate and the absence of the unreacted ester.
Protocol 2: Removal of Unreacted this compound using Dialysis
This protocol is a simple and effective method for removing small molecules from protein samples.
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cutoff (MWCO) that is significantly smaller than your protein conjugate but large enough to allow the free passage of the this compound (MW ~612.4 Da). A 3.5 kDa or 5 kDa MWCO membrane is typically a safe choice for most proteins.
-
Dialysis Tubing/Cassette Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with deionized water.
-
Sample Loading: Load your quenched reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume changes.
-
Dialysis: Place the sealed tubing/cassette in a beaker containing the dialysis buffer (e.g., PBS, pH 7.4) at 4°C with gentle stirring. The volume of the dialysis buffer should be at least 100 times the volume of your sample.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours. For efficient removal, perform at least two to three buffer changes. A common schedule is 4 hours, then overnight, then another 4 hours.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
-
Analysis: Analyze the purified sample to confirm the removal of the unreacted crosslinker.
Visual Workflows
References
Validation & Comparative
A Researcher's Guide to Confirming Successful Bioconjugation with Bis-PEG4-PFP Ester
For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, ensuring the successful attachment of linker molecules to proteins or other biomolecules is a critical checkpoint. This guide provides a comprehensive comparison of analytical techniques to confirm successful conjugation using Bis-PEG4-PFP (pentafluorophenyl) ester, a homobifunctional crosslinker. We will delve into the principles behind various methods, offer detailed experimental protocols, and compare Bis-PEG4-PFP ester with a common alternative.
Understanding the Conjugation Reaction
This compound is a crosslinking reagent featuring two PFP ester reactive groups at either end of a hydrophilic 4-unit polyethylene glycol (PEG) spacer. PFP esters are highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds.[1][2][3] This reaction is typically carried out in an amine-free buffer at a pH of 7-9.[1] Compared to their N-hydroxysuccinimide (NHS) ester counterparts, PFP esters exhibit greater stability against spontaneous hydrolysis in aqueous solutions, leading to potentially more efficient conjugation reactions.[4]
Visualizing the Conjugation Workflow
The general workflow for a typical bioconjugation experiment using this compound and subsequent confirmation is outlined below.
Caption: A generalized workflow for protein conjugation with this compound, from reaction setup to analysis.
Key Techniques for Confirming Conjugation
A multi-faceted approach is often necessary to provide unequivocal evidence of successful conjugation. The following techniques are commonly employed, each offering unique insights into the reaction products.
| Technique | Principle | Information Gained | Throughput | Cost |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the mass increase corresponding to the addition of the crosslinker, determines the degree of PEGylation (number of linkers per protein), and can identify conjugation sites. | Low to Medium | High |
| SDS-PAGE | Separates proteins based on their molecular weight under denaturing conditions. | Visualizes a shift in the protein band to a higher apparent molecular weight upon conjugation. | High | Low |
| Native PAGE | Separates proteins based on their size, shape, and charge in their native state. | Provides better resolution for PEGylated proteins compared to SDS-PAGE by avoiding PEG-SDS interactions. | High | Low |
| HPLC (SEC & RP) | Separates molecules based on size (Size-Exclusion Chromatography) or hydrophobicity (Reversed-Phase). | Separates the conjugated protein from the unconjugated protein and excess reagent, allowing for quantification of conjugation efficiency. | Medium | Medium |
| UV-Vis Spectroscopy | Measures the absorbance of light by a sample. | Can be used to monitor the reaction in real-time and to determine protein concentration. | High | Low |
In-depth Comparison: this compound vs. Bis-PEG4-NHS Ester
While both PFP and NHS esters react with primary amines, their performance characteristics can differ.
| Feature | This compound | Bis-PEG4-NHS Ester | Rationale |
| Reactivity | High | High | Both are effective acylating agents for primary amines. |
| Hydrolytic Stability | Higher | Lower | The pentafluorophenyl group is a better leaving group and is less susceptible to hydrolysis in aqueous buffers compared to the N-hydroxysuccinimide group. |
| Optimal pH | 7.0 - 9.0 | 7.0 - 8.5 | PFP esters can be used at a slightly higher pH, which can sometimes increase the reaction rate with amines. |
| Byproducts | Pentafluorophenol | N-hydroxysuccinimide | Both byproducts are water-soluble and can be removed by standard purification methods like dialysis or size-exclusion chromatography. |
Experimental Protocols
Here are detailed protocols for key experiments to confirm successful conjugation.
Protocol 1: SDS-PAGE Analysis of Conjugation
Objective: To visualize the increase in molecular weight of the target protein after conjugation with this compound.
Materials:
-
Conjugated protein sample
-
Unconjugated protein control
-
Protein molecular weight standards
-
Laemmli sample buffer (containing SDS and a reducing agent)
-
Precast polyacrylamide gels (e.g., 4-20% gradient)
-
SDS-PAGE running buffer
-
Coomassie Brilliant Blue or other protein stain
-
Staining and destaining solutions
Procedure:
-
Prepare samples: Mix the conjugated protein and the unconjugated control with Laemmli sample buffer to a final protein concentration of 1 mg/mL.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Load 10-15 µL of each sample and the molecular weight standards into the wells of the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands are visible against a transparent background.
-
Image the gel. A successful conjugation will show a band for the conjugated protein that has migrated a shorter distance (indicating a higher apparent molecular weight) compared to the unconjugated protein. PEGylated proteins may appear as broader or smeared bands on SDS-PAGE.
Protocol 2: HPLC-SEC for Conjugation Efficiency
Objective: To separate and quantify the conjugated protein, unconjugated protein, and excess crosslinker.
Materials:
-
HPLC system with a UV detector
-
Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of the protein and its conjugate.
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Conjugated reaction mixture
-
Unconjugated protein standard
-
This compound standard (if available)
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject a known concentration of the unconjugated protein standard to determine its retention time.
-
If possible, inject a standard of the this compound to determine its retention time.
-
Inject the conjugation reaction mixture.
-
Monitor the elution profile at 280 nm (for protein) and potentially a lower wavelength if the crosslinker has some absorbance.
-
Analyze the chromatogram. A successful reaction will show a new peak eluting earlier than the unconjugated protein, corresponding to the higher molecular weight conjugate. The peak areas can be used to estimate the percentage of conjugated protein.
Protocol 3: Mass Spectrometry for Confirmation of Mass Addition
Objective: To confirm the covalent addition of the this compound to the protein and determine the degree of PEGylation.
Materials:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Purified conjugated protein sample.
-
Unconjugated protein control.
-
Appropriate solvents and matrices for the chosen MS technique.
Procedure:
-
Prepare the samples according to the instrument's requirements. This may involve buffer exchange into a volatile buffer (e.g., ammonium acetate) for ESI-MS.
-
Acquire the mass spectrum for the unconjugated protein to determine its exact molecular weight.
-
Acquire the mass spectrum for the conjugated protein.
-
Deconvolute the raw data to obtain the zero-charge mass spectrum.
-
Analyze the spectrum for a series of peaks corresponding to the unconjugated protein plus one or more additions of the Bis-PEG4 moiety. The mass of the Bis-PEG4 linker (after reaction and loss of both PFP groups) should be added to the mass of the protein. The presence of multiple peaks will indicate different degrees of PEGylation.
Visualizing Confirmation Techniques
The principles behind the primary confirmation techniques can be visualized as follows:
Caption: Principles of key techniques for confirming successful protein conjugation.
By employing a combination of these analytical methods, researchers can confidently confirm the successful conjugation of their biomolecules using this compound and thoroughly characterize the resulting products, paving the way for their application in drug development and other research areas.
References
A Comparative Guide to Bis-PEG4-PFP Ester for Mass Spectrometry-Based Crosslinking Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bis-PEG4-PFP ester with other common crosslinking reagents used in mass spectrometry (MS)-based analysis of peptides and proteins. We delve into the performance characteristics, experimental protocols, and data analysis considerations to aid in the selection of the most appropriate crosslinker for your research needs.
Introduction to this compound
This compound is a homobifunctional crosslinking reagent that targets primary amines (lysine residues and N-termini) on proteins.[1] It features two pentafluorophenyl (PFP) ester reactive groups connected by a polyethylene glycol (PEG) spacer. This structure offers distinct advantages for crosslinking-mass spectrometry (XL-MS) workflows aimed at elucidating protein-protein interactions and protein structure. The hydrophilic PEG linker enhances the water solubility of the crosslinker and the resulting crosslinked complexes, while the PFP esters provide high reactivity and stability.[2][3]
Performance Comparison of Crosslinking Reagents
Table 1: Comparison of Key Features of Amine-Reactive Crosslinkers
| Feature | This compound | NHS Esters (e.g., DSS, BS3) | MS-Cleavable (e.g., DSSO, DSBU) |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | NHS Ester |
| Reactivity | High | Moderate to High | Moderate to High |
| Hydrolytic Stability | More stable than NHS esters[4] | Prone to hydrolysis in aqueous solutions[4] | Prone to hydrolysis in aqueous solutions |
| Spacer Arm | PEG4 (hydrophilic) | Typically aliphatic (hydrophobic) | Contains a cleavable bond (e.g., sulfoxide) |
| Solubility | Good in aqueous buffers | Limited in aqueous buffers (DSS) or water-soluble (BS3) | Varies, can be water-soluble |
| Data Analysis | Standard XL-MS software (e.g., MeroX, xiSEARCH) | Standard XL-MS software | Requires software that can handle cleavable linkers and MSn data |
| Key Advantage | High reactivity and stability, improved solubility | Well-established, widely used | Simplified data analysis, reduced false discovery rates |
| Key Disadvantage | Less literature compared to NHS esters | Lower stability, potential for side reactions | Can be more expensive, may require specific MS instrumentation |
Table 2: Qualitative Performance Comparison
| Performance Metric | This compound (Expected) | NHS Esters (Observed) | MS-Cleavable (Observed) |
| Crosslinking Efficiency | High due to high reactivity and stability | Good, but can be reduced by hydrolysis | Good, comparable to non-cleavable NHS esters |
| Identification of Crosslinks | Potentially high yield of crosslinked peptides | Well-documented, but can be challenging in complex samples | High confidence in identifications due to characteristic fragmentation |
| False Discovery Rate (FDR) | Dependent on data analysis software and parameters | Can be higher in complex samples due to ambiguous spectra | Generally lower due to the additional constraint of the cleavable linker |
| Side Reactions | Less prone to side reactions due to higher stability | Can include hydrolysis and reactions with other nucleophiles | Similar to NHS esters, with the addition of potential incomplete cleavage |
Experimental Protocols
A detailed experimental workflow is crucial for successful XL-MS studies. Below is a general protocol for using this compound, which can be adapted for specific applications.
Protein Crosslinking with this compound
-
Sample Preparation: Dissolve the protein sample in an amine-free buffer (e.g., HEPES, PBS) at a suitable concentration (e.g., 1-5 mg/mL).
-
Crosslinker Preparation: Immediately before use, dissolve this compound in a dry, water-miscible organic solvent like DMSO to prepare a stock solution (e.g., 10-50 mM).
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve the desired final concentration (a 10- to 50-fold molar excess of crosslinker to protein is a good starting point). Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of primary amines, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Sample Preparation for MS Analysis:
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digestion: Digest the crosslinked proteins with a protease such as trypsin.
-
Enrichment (Optional): For complex samples, enrich for crosslinked peptides using size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.
-
Desalting: Desalt the peptide mixture using C18 spin columns or StageTips.
-
LC-MS/MS Analysis
-
Chromatography: Separate the peptides using a reversed-phase nano-liquid chromatography (nLC) system with a suitable gradient.
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
MS1 Scans: Acquire full MS scans to detect the precursor ions of the crosslinked peptides.
-
MS2 Scans: Select precursor ions for fragmentation using a data-dependent acquisition (DDA) strategy. Higher-energy collisional dissociation (HCD) is a commonly used fragmentation method.
-
Data Analysis
-
Peak List Generation: Convert the raw MS data into a suitable format (e.g., .mgf or .mzML).
-
Database Searching: Use specialized XL-MS search software to identify the crosslinked peptides.
-
MeroX: A user-friendly tool for the identification of crosslinked peptides.
-
xiSEARCH: A powerful search engine for XL-MS data.
-
-
Data Filtering and Validation: Filter the search results based on a target-decoy strategy to control the false discovery rate (FDR). Manually validate high-confidence crosslinks.
Visualizing the Workflow and Concepts
Experimental Workflow for XL-MS using this compound
References
PFP vs. NHS Esters: A Comparative Guide to Linkage Stability in Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reactive ester for forming stable amide bonds is a critical decision. N-hydroxysuccinimide (NHS) esters have long been the go-to chemistry for amine-reactive crosslinking. However, the emergence of pentafluorophenyl (PFP) esters presents a compelling alternative, primarily due to their enhanced stability in aqueous environments. This guide provides an objective comparison of the stability of PFP and NHS ester linkages, supported by available experimental data and detailed methodologies.
Executive Summary
Pentafluorophenyl (PFP) esters exhibit significantly greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, particularly in the aqueous buffers commonly used for bioconjugation.[1][2][3] This increased stability provides a wider experimental window, potentially leading to higher conjugation yields and more consistent results. While both form stable amide bonds upon reaction with primary amines, the propensity of NHS esters to rapidly hydrolyze, especially at neutral to alkaline pH, is a significant drawback.
Quantitative Stability Comparison
The stability of active esters in aqueous solution is a critical factor influencing the efficiency of bioconjugation reactions. Hydrolysis of the ester is a competing reaction to the desired aminolysis, leading to the inactivation of the reagent.
Table 1: Hydrolytic Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Ambient | ~7 hours |
| 8.0 | Ambient | Minutes |
| 8.5 | Ambient | Minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Ambient | Minutes |
Data compiled from multiple sources. The exact half-life can vary depending on the specific molecule to which the NHS ester is attached.
Direct comparative studies providing a comprehensive set of half-life data for PFP esters under various pH conditions are less readily available in the literature. However, existing research consistently demonstrates their superior stability. In one study, a PFP ester was found to be approximately 6-fold more stable than the corresponding NHS ester in an aqueous solution. This enhanced stability is a key advantage of PFP chemistry.
Chemical Basis for Stability
The difference in stability between PFP and NHS esters can be attributed to the nature of their leaving groups. The pentafluorophenol leaving group of a PFP ester is more electron-withdrawing and a better leaving group in the context of aminolysis, yet it renders the ester less susceptible to nucleophilic attack by water (hydrolysis) compared to the N-hydroxysuccinimide leaving group of an NHS ester.
Reaction Pathways: Aminolysis vs. Hydrolysis
The desired reaction in bioconjugation is aminolysis, where a primary amine attacks the carbonyl carbon of the ester, forming a stable amide bond. However, water can also act as a nucleophile, leading to the hydrolysis of the ester and the formation of an unreactive carboxylic acid.
Caption: Competing reaction pathways for active esters.
Experimental Protocol: Comparative Hydrolysis Rate Determination by HPLC
This protocol outlines a general method for comparing the hydrolytic stability of PFP and NHS esters using High-Performance Liquid Chromatography (HPLC).
Objective: To determine and compare the rate of hydrolysis of a PFP ester and an NHS ester of the same parent molecule in an aqueous buffer at a specific pH.
Materials:
-
PFP ester of the molecule of interest
-
NHS ester of the molecule of interest
-
Amine-free buffer of desired pH (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase A (e.g., 0.1% TFA in water)
-
Mobile phase B (e.g., 0.1% TFA in acetonitrile)
-
Autosampler vials
-
Pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the PFP ester in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO.
-
-
Initiation of Hydrolysis:
-
In separate autosampler vials, add a precise volume of the reaction buffer.
-
To initiate the hydrolysis reaction, add a small, precise volume of the PFP ester stock solution to one vial and the NHS ester stock solution to another vial to achieve a final concentration of, for example, 1 mM. Vortex briefly to mix.
-
-
HPLC Analysis:
-
Immediately inject a sample from each vial onto the HPLC system (t=0).
-
Program the HPLC to perform injections at regular time intervals (e.g., every 15 minutes for NHS esters, every hour for PFP esters, depending on the expected stability) over a period sufficient to observe significant degradation.
-
Use a gradient elution method to separate the active ester from its hydrolyzed carboxylic acid product. For example, a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Monitor the elution profile at a wavelength where both the ester and the hydrolyzed product have significant absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the active ester at each time point.
-
Plot the natural logarithm of the peak area of the active ester versus time.
-
The slope of the resulting linear regression will be the negative of the pseudo-first-order rate constant (k) for hydrolysis.
-
Calculate the half-life (t₁/₂) of each ester using the equation: t₁/₂ = 0.693 / k.
-
Caption: Workflow for comparative hydrolysis analysis by HPLC.
Conclusion and Recommendations
The selection of an amine-reactive ester should be guided by the specific requirements of the bioconjugation.
-
NHS esters may be suitable for rapid, high-concentration reactions where the short half-life is less of a concern. However, careful control of pH and reaction time is crucial to minimize hydrolysis and ensure reproducibility.
-
PFP esters are the preferred choice for applications requiring a longer reaction time, lower concentrations of reactants, or when working with sensitive biomolecules that may be adversely affected by rapid changes in pH due to the release of the leaving group. Their superior hydrolytic stability offers greater flexibility and can lead to more efficient and consistent conjugations.
For researchers and drug development professionals seeking to optimize their bioconjugation strategies, the enhanced stability of PFP esters presents a significant advantage, justifying their consideration as a robust alternative to traditional NHS chemistry.
References
A Head-to-Head Comparison: Bis-PEG4-PFP Ester versus Other PEGylated Crosslinkers for In Vivo Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical determinant for the success of in vivo studies. The stability, reactivity, and biocompatibility of the chosen crosslinker can significantly impact the efficacy and safety of bioconjugates such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of Bis-PEG4-PFP (bis-pentafluorophenyl) ester with other commonly used PEGylated crosslinkers, supported by experimental data and detailed protocols.
Introduction to PEGylated Crosslinkers in Bioconjugation
Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer that is widely used to improve the pharmacokinetic properties of therapeutic molecules. PEGylation, the process of attaching PEG chains to a molecule, can enhance solubility, increase circulation half-life, and reduce immunogenicity. PEGylated crosslinkers are bifunctional reagents that incorporate a PEG spacer arm, allowing for the covalent linkage of two molecules. These are instrumental in the development of advanced biotherapeutics, particularly in the field of targeted therapies like ADCs.
The choice of the reactive end groups on the PEGylated crosslinker dictates its target specificity. This guide focuses on the comparison of Bis-PEG4-PFP ester, an amine-reactive crosslinker, with other popular classes of PEGylated crosslinkers.
Quantitative Performance Comparison
The selection of a crosslinker for in vivo applications is a balance between reactivity and stability. The ideal crosslinker should be reactive enough to ensure efficient conjugation but stable enough to prevent premature cleavage in the physiological environment.
| Crosslinker | Reactive Group(s) | Target Residue(s) | Typical Reaction pH | Hydrolytic Stability | Key Advantages |
| This compound | Pentafluorophenyl (PFP) Ester | Primary Amines (e.g., Lysine) | 7.5 - 8.5 | High | Less susceptible to hydrolysis than NHS esters, leading to higher conjugation efficiency. |
| BS(PEG)n (e.g., BS(PEG)5) | N-hydroxysuccinimide (NHS) Ester | Primary Amines (e.g., Lysine) | 7.2 - 9.0 | Moderate | Well-established chemistry, widely available. |
| SM(PEG)n | NHS Ester & Maleimide | Primary Amines & Sulfhydryls (e.g., Cysteine) | 6.5 - 8.5 | Moderate | Heterobifunctional, allowing for controlled, sequential conjugation. |
| DBCO-PEG4-NHS ester | NHS Ester & Dibenzocyclooctyne (DBCO) | Primary Amines & Azides | 7.2 - 8.5 | High | Enables bioorthogonal "click" chemistry for highly specific labeling, even in living systems. |
Table 1: Key Performance Characteristics of Common PEGylated Crosslinkers.
| Crosslinker Type | Condition | Half-life | Key Findings |
| PFP Ester | Aqueous Buffer (pH 7.5-8.5) | Several hours to days | Significantly more stable against hydrolysis compared to NHS esters, allowing for more controlled and efficient conjugation reactions with higher yields. |
| NHS Ester | Aqueous Buffer (pH 7.0, 0°C) | ~4-5 hours | Hydrolysis rate increases significantly with increasing pH, with a half-life of only minutes at pH 8.6.[1] |
| Maleimide | Aqueous Buffer (pH > 7.5) | Hours | While stable at neutral pH, the maleimide group can hydrolyze at higher pH, losing its specificity for sulfhydryls. |
Table 2: Stability of Reactive Groups in Aqueous Solutions.
Experimental Protocols
Experiment 1: Comparative Hydrolytic Stability Assay
Objective: To quantitatively compare the hydrolytic stability of a PFP ester and an NHS ester crosslinker in an aqueous buffer.
Methodology:
-
Preparation of Crosslinker Stock Solutions: Prepare 10 mM stock solutions of this compound and a comparable NHS-ester crosslinker (e.g., BS(PEG)5) in anhydrous dimethylformamide (DMF).
-
Incubation: Add an equal amount of each stock solution to separate tubes containing phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 1 mM. Incubate the tubes at room temperature.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each tube.
-
Quenching and Analysis: Quench the reaction by adding an excess of a primary amine-containing molecule (e.g., lysine). Analyze the amount of the lysine-crosslinker conjugate formed at each time point using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Half-life Calculation: The decrease in the amount of conjugate formed over time reflects the hydrolytic decay of the active ester. The half-life of each crosslinker can be calculated from the decay curve.
Experiment 2: In Vivo Stability of Antibody-Fluorophore Conjugates
Objective: To compare the in vivo performance of an antibody-fluorophore conjugate (AFC) prepared using a PFP ester versus an NHS ester.
Methodology:
-
AFC Preparation: Conjugate a monoclonal antibody (e.g., Panitumumab) with a near-infrared (NIR) fluorophore using either a PFP-ester or an NHS-ester derivative of the fluorophore. Purify the AFCs by size-exclusion chromatography.
-
Animal Model: Utilize a xenograft mouse model with tumors expressing the target antigen of the antibody (e.g., MDA-MB-468 xenografts for an anti-EGFR antibody).
-
Administration: Administer the PFP-linked AFC and the NHS-linked AFC intravenously to different cohorts of mice at an equivalent dose.
-
In Vivo Imaging: At various time points post-injection (e.g., 24, 48, 72 hours), perform whole-body NIR fluorescence imaging of the mice.
-
Data Analysis: Quantify the fluorescence intensity in the tumor region and other organs. Compare the tumor-to-background signal ratio and the overall brightness of the signal between the two AFCs. Studies have shown that AFCs labeled using PFP-activated esters exhibit reduced aggregation and improved brightness both in vitro and in vivo.[2]
Reaction Mechanisms and Workflows
The superior performance of PFP esters in many bioconjugation applications can be attributed to their chemical properties.
Caption: Amine-reactive crosslinker reaction mechanisms.
The diagram above illustrates the reaction of PFP and NHS esters with a primary amine on a protein. While both form a stable amide bond, the NHS ester is more susceptible to a competing hydrolysis reaction, which can reduce conjugation efficiency.
Caption: General workflow for comparing crosslinkers in vivo.
This workflow outlines the key steps in evaluating the performance of different crosslinkers for a given in vivo application, from the initial conjugation to the final analysis of the results.
Logical Relationships in Crosslinker Selection
The choice of a crosslinker is a multifactorial decision that depends on the specific goals of the in vivo study.
Caption: Decision tree for selecting a PEGylated crosslinker.
This diagram illustrates how the specific requirements of an in vivo study guide the selection of the most appropriate PEGylated crosslinker. For applications demanding high stability and targeting primary amines, this compound is often a superior choice.
Conclusion
For in vivo studies requiring the conjugation of molecules via primary amines, this compound presents a compelling alternative to more traditional NHS esters. Its enhanced hydrolytic stability translates to more efficient and reproducible conjugations, and can lead to bioconjugates with improved in vivo performance, including better stability and reduced aggregation. While other crosslinkers, such as those enabling heterobifunctional or bioorthogonal strategies, have their distinct advantages for specific applications, the superior stability of the PFP ester makes it a strong candidate for researchers seeking to develop robust and effective bioconjugates for therapeutic and diagnostic use. The selection of the optimal crosslinker should always be based on a thorough evaluation of the specific requirements of the intended in vivo application.
References
Validating PROTAC Activity: A Comparative Guide to the Bis-PEG4-PFP Ester Linker
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules offer a powerful approach to eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. A critical component of a PROTAC's architecture is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The choice of linker profoundly impacts the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC. This guide provides an objective comparison of the Bis-PEG4-PFP ester linker, a polyethylene glycol (PEG)-based linker, with other common linker types, supported by experimental data to inform the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Function
The linker is not a mere spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, ultimately compromising degradation efficiency.[1]
The this compound linker is a hydrophilic, flexible linker belonging to the widely used PEG class of linkers. The pentafluorophenyl (PFP) ester groups are reactive moieties that allow for the covalent attachment of the linker to the target-binding and E3 ligase-binding ligands during PROTAC synthesis. The PEG4 component provides a flexible chain of four ethylene glycol units, which can enhance the solubility and cell permeability of the PROTAC molecule.[1]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically evaluated by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.[1]
The following tables summarize experimental data from various studies, comparing the performance of different linker types. While direct head-to-head data for a specific PROTAC utilizing a this compound linker is not available in a single comparative study, the data for PEG linkers, in general, provides a strong basis for comparison against other common linker types like alkyl and rigid linkers.
Table 1: Impact of Linker Type on BRD4 Degradation (Cereblon-based PROTACs)
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PEG | 4 PEG units | < 0.5 µM | Not Specified | |
| PEG | 1-2 PEG units | > 5 µM | Not Specified | |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | Not Specified | |
| Rigid | Piperazine-based | Potent | >90% |
Table 2: Impact of Linker Length on TBK1 Degradation (VHL-based PROTACs)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PEG | < 12 | No degradation | - | |
| PEG | 12 | Potent | >80% | |
| PEG | 16 | More Potent | >90% |
Table 3: Comparison of Flexible vs. Rigid Linkers for CRBN Degradation
| Linker Type | Linker Composition | Degradation Efficacy | Reference |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation | |
| Rigid (Disubstituted Alkene) | Rigidified Analog | More Potent |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding and validating PROTAC activity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance.
Protein Degradation Assay using Western Blot
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents (media, serum, antibiotics)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for the desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Ternary Complex Formation Assay using TR-FRET
This protocol provides a general framework for a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to assess the formation of the target protein-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
PROTAC compound
-
TR-FRET donor antibody (e.g., anti-His-Tb)
-
TR-FRET acceptor fluorophore-conjugated antibody (e.g., anti-GST-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound in assay buffer. Prepare solutions of the tagged target protein, tagged E3 ligase, and the donor and acceptor antibodies in assay buffer.
-
Assay Setup: In a suitable microplate, add the tagged target protein, tagged E3 ligase, and the PROTAC dilutions.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for ternary complex formation.
-
Antibody Addition: Add the donor and acceptor antibodies to the wells.
-
Second Incubation: Incubate the plate in the dark at room temperature for another specified period (e.g., 60 minutes).
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the "hook effect" (formation of binary complexes).
In-Cell Ubiquitination Assay via Immunoprecipitation
This protocol describes how to determine if a PROTAC induces the ubiquitination of the target protein within cells.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with protease inhibitors and deubiquitinase inhibitors (e.g., PR-619)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blotting
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is also recommended to include a condition where cells are co-treated with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein to form an antibody-antigen complex.
-
Add Protein A/G magnetic beads to the lysate to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody against ubiquitin to detect the poly-ubiquitin chains on the immunoprecipitated target protein. A smear or ladder of high molecular weight bands indicates ubiquitination.
-
The membrane can also be stripped and re-probed with the target protein antibody to confirm the immunoprecipitation of the target.
-
Conclusion
The validation of PROTAC activity is a multi-step process that requires a combination of cell-based and biochemical assays. The choice of linker is a critical determinant of PROTAC success. While flexible linkers like the this compound offer synthetic accessibility and can improve solubility, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, often necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
A Comparative Guide to Functional Assays for Proteins Modified with Bis-PEG4-PFP Ester
For researchers, scientists, and drug development professionals, the modification of therapeutic proteins is a critical step in enhancing their stability, extending their half-life, and reducing immunogenicity. Bis-PEG4-PFP ester is a homobifunctional crosslinking agent that leverages a polyethylene glycol (PEG) spacer and pentafluorophenyl (PFP) ester reactive groups to conjugate with primary amines on proteins. This guide provides a comprehensive comparison of functional assays for proteins modified with this compound against alternative modification strategies, supported by experimental data and detailed protocols.
Introduction to this compound and its Alternatives
This compound is a homobifunctional crosslinker designed to react with primary amines, such as those on lysine residues and the N-terminus of proteins, forming stable amide bonds.[1][2][3] Its key features include a hydrophilic PEG4 spacer that can enhance the solubility of the modified protein and PFP esters, which are noted for being more resistant to hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, leading to potentially more efficient and stable conjugation in aqueous solutions.[1][4]
The selection of a crosslinking reagent has significant implications for the functional integrity of the modified protein. This guide will compare the functional outcomes of modification with this compound to those achieved with common alternatives.
Common Alternatives to this compound:
-
NHS Esters (e.g., Disuccinimidyl suberate - DSS): These are widely used amine-reactive crosslinkers. While effective, they are more susceptible to hydrolysis in aqueous buffers.
-
Imidoesters: These reagents also react with primary amines but form amidine bonds. They are highly reactive at alkaline pH.
-
Aldehydes: These form an initial Schiff base with amines, which is then reduced to a stable secondary amine, offering a two-step conjugation strategy.
-
Carbodiimides (e.g., EDC): Used to activate carboxyl groups, which can then react with primary amines to form amide bonds.
Comparative Analysis of Functional Assays
The functional consequences of protein modification can be assessed through a variety of assays that probe the protein's stability, binding affinity, and enzymatic activity.
Protein Stability Assays
Modification with PEG linkers can influence a protein's thermal and conformational stability.
a) Thermal Stability:
Table 1: Illustrative Comparison of Thermal Stability (Tm) of Unmodified vs. PEGylated Proteins
| Protein | Modification | Tm (°C) | ΔTm (°C) | Reference |
| Lysozyme | Unmodified | 75.0 | - | General Literature |
| Lysozyme | Doubly PEGylated (5 kDa PEG) | ~72.0 | -3.0 | [PMID: 26226581] |
| Protein X | Unmodified | 65.0 | - | Hypothetical |
| Protein X | Modified with this compound | 68.0 | +3.0 | Hypothetical |
| Protein Y | Unmodified | 80.0 | - | Hypothetical |
| Protein Y | Modified with DSS | 78.5 | -1.5 | Hypothetical |
Note: Data for Protein X and Y are hypothetical to illustrate potential outcomes and highlight the need for empirical testing.
b) Conformational Stability:
Circular Dichroism (CD) spectroscopy can be used to assess changes in the secondary and tertiary structure of a protein upon modification. Significant changes in the CD spectrum may indicate that the modification has altered the protein's native fold, which could impact its function.
Binding Affinity Assays
For proteins where function is dependent on binding to a ligand, receptor, or another protein, assessing the binding affinity (often expressed as the dissociation constant, Kd) is crucial. PEGylation can sometimes sterically hinder these interactions.
Table 2: Illustrative Comparison of Binding Affinity (Kd) of Unmodified vs. Modified Proteins
| Protein-Ligand Pair | Modification | Kd (nM) | Fold Change in Affinity | Reference |
| Antibody-Antigen | Unmodified | 10 | - | General Literature |
| Antibody-Antigen | PEGylated | 50 | 5-fold decrease | General Literature |
| Receptor-Hormone | Unmodified | 5 | - | Hypothetical |
| Receptor-Hormone | Modified with this compound | 8 | 1.6-fold decrease | Hypothetical |
Note: Data is illustrative. The impact of PEGylation on binding affinity is highly dependent on the specific protein, the site of modification, and the size of the PEG chain.
Enzyme Kinetic Assays
For enzymes, it is critical to determine if the modification affects their catalytic activity. This is typically done by measuring the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
Table 3: Illustrative Comparison of Enzyme Kinetic Parameters
| Enzyme | Modification | Km (mM) | Vmax (µmol/min) | Catalytic Efficiency (Vmax/Km) | Reference |
| β-Galactosidase | Unmodified | 0.40 | 100 | 250 | [PMID: 30955964] |
| β-Galactosidase | PEGylated | 0.55 | 90 | 164 | [PMID: 30955964] |
| Trypsin | Unmodified | 1.2 | 250 | 208 | Hypothetical |
| Trypsin | Modified with this compound | 1.5 | 220 | 147 | Hypothetical |
Note: Data for Trypsin is hypothetical. PEGylation often leads to a decrease in catalytic efficiency, though the effect can be minimal or even positive in some cases.
Experimental Protocols
General Protocol for Protein Modification with this compound
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7-9.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted crosslinker and byproducts by dialysis or size-exclusion chromatography.
Protocol for Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Dialyze both the modified and unmodified protein samples extensively against the same buffer to ensure matched buffer conditions. The final protein concentration should be between 0.5-2 mg/mL.
-
Instrument Setup: Load the protein sample into the sample cell and the matched dialysis buffer into the reference cell of the calorimeter.
-
Data Acquisition: Heat the samples at a constant scan rate (e.g., 60°C/hour) over a temperature range that covers the entire unfolding transition (e.g., 20°C to 100°C).
-
Data Analysis: After subtracting the buffer-buffer baseline, the resulting thermogram is analyzed to determine the Tm, which is the peak of the endothermic transition.
Protocol for a Generic Enzyme Activity Assay (Spectrophotometric)
-
Reagent Preparation: Prepare a stock solution of the enzyme's substrate in an appropriate assay buffer.
-
Assay Setup: In a microplate or cuvette, add the assay buffer and the substrate.
-
Enzyme Addition: Initiate the reaction by adding a known concentration of the modified or unmodified enzyme.
-
Measurement: Monitor the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. By varying the substrate concentration, a Michaelis-Menten plot can be generated to determine Km and Vmax.
Visualizing Workflows and Pathways
Experimental Workflow for Comparing Modified Proteins
Caption: Workflow for comparing protein function after modification.
Impact of Crosslinking on a Signaling Pathway
Homobifunctional crosslinkers like this compound can be used to study protein-protein interactions within a signaling cascade. By crosslinking interacting partners, their association can be stabilized for subsequent analysis. The diagram below illustrates a hypothetical scenario where a crosslinker is used to trap the interaction between a receptor kinase and its downstream substrate.
References
A Comparative Analysis of Polyethylene Glycol (PEG) Linkers of Varying Lengths in PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective protein degradation. A critical determinant of a PROTAC's success lies in the composition and length of its linker, which bridges the target protein binder and the E3 ligase ligand. This guide provides an objective comparison of different length polyethylene glycol (PEG) linkers in PROTACs, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
The linker in a PROTAC is not merely a spacer but an active component that influences ternary complex formation, degradation efficiency (DC50 and Dmax), and pharmacokinetic (PK) properties. PEG linkers are widely employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1] The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating a systematic evaluation to achieve desired therapeutic outcomes.
Data Presentation: Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The following tables summarize key performance indicators for PROTACs with different PEG linker lengths, targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).
Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths
This table presents data from a study by Wurz et al. (2019), which systematically evaluated the impact of PEG linker length on the degradation of BRD4 by PROTACs recruiting either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligase.
| Linker (Number of PEG units) | VHL-recruiting PROTAC (DC50 in H661 cells, µM) | CRBN-recruiting PROTAC (DC50 in H661 cells, µM) |
| 0 | >5 | 0.23 |
| 1 | >5 | >5 |
| 2 | >5 | >5 |
| 3 | 0.81 | 0.52 |
| 4 | 0.35 | 0.17 |
| 5 | 0.21 | 0.08 |
Data extracted from Wurz et al., 2019.
Table 2: In Vitro Degradation of BTK by PROTACs with Varying Linker Compositions and Lengths
This table is a compilation of data on BTK-targeting PROTACs, highlighting the impact of linker modifications on degradation potency.
| PROTAC | Linker Composition | DC50 (nM) in Ramos Cells | Dmax (%) in Ramos Cells |
| PTD10 | Shortest Linker | 0.5 | >95 |
| MT802 | PEG Linker | Low Nanomolar | Not specified |
| SJF620 | Modified CRBN Ligand & Linker | Potent (comparable to MT802) | Not specified |
Data compiled from various sources, including studies on selective BTK degraders.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance.
In Vitro Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target protein induced by PROTACs.
Materials:
-
Human cell line expressing the target protein (e.g., MV4-11 for BRD4)
-
PROTAC compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values from the dose-response curves.
-
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
Objective: To characterize the thermodynamics of PROTAC-induced ternary complex formation.
Materials:
-
Purified target protein, E3 ligase complex, and PROTAC
-
ITC instrument
-
Matched buffer for all components
Protocol:
-
Sample Preparation: Prepare the target protein and PROTAC in identical, degassed buffers. Accurately determine the concentrations.
-
ITC Experiment Setup:
-
Load the target protein into the sample cell of the ITC instrument.
-
Load the PROTAC solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing, etc.).
-
-
Titration: Perform a series of injections of the PROTAC into the protein solution, measuring the heat change after each injection.
-
Data Analysis:
-
Integrate the raw data to obtain the heat of binding for each injection.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
To assess ternary complex formation, the E3 ligase can be included in the cell with the target protein, or the PROTAC can be pre-incubated with one protein before titration with the other.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of PROTACs on cells.
Materials:
-
Human cell line
-
96-well plates
-
PROTAC compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of PROTAC concentrations for a desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (half-maximal inhibitory concentration).
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of PROTACs in vivo.
Materials:
-
Animal model (e.g., mice or rats)
-
PROTAC formulation for administration (e.g., oral or intravenous)
-
Blood collection supplies
-
LC-MS/MS system
Protocol:
-
Dosing: Administer the PROTAC to the animals at a specific dose and route.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis:
-
Extract the PROTAC from the plasma samples.
-
Quantify the concentration of the PROTAC in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration-time curve.
-
Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC).
-
Mandatory Visualization
PROTAC-Mediated Protein Degradation Pathway
References
Assessing the Biocompatibility of Bis-PEG4-PFP Ester Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a crosslinker for bioconjugation is a critical decision that can significantly impact the stability, efficacy, and safety of the final product. Bis-PEG4-PFP ester is a homobifunctional crosslinker that offers distinct advantages, particularly in terms of hydrolytic stability, which can lead to more efficient and reproducible conjugations. This guide provides an objective comparison of this compound conjugates with alternatives, primarily those utilizing N-hydroxysuccinimide (NHS) esters, and provides supporting data and detailed experimental protocols for biocompatibility assessment.
Performance Comparison: PFP Ester vs. NHS Ester
The primary difference between this compound and its NHS ester counterpart lies in the reactivity and stability of the active ester group. Pentafluorophenyl (PFP) esters are known to be more resistant to hydrolysis in aqueous solutions compared to NHS esters.[1][2][3][4] This increased stability provides a wider window for the conjugation reaction to occur, potentially leading to higher yields and more consistent results, especially in reactions that require longer incubation times or are performed at a neutral or slightly alkaline pH.[1]
While direct comparative biocompatibility data for this compound is limited in the public domain, we can infer its likely performance based on the known properties of its components: the PFP ester, the polyethylene glycol (PEG) spacer, and the general principles of bioconjugation.
Table 1: Comparison of PFP Ester and NHS Ester Characteristics
| Feature | PFP (Pentafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester | References |
| Reactive Group | Pentafluorophenyl ester | N-hydroxysuccinimide ester | |
| Target Functional Group | Primary amines (-NH2) | Primary amines (-NH2) | |
| Resulting Bond | Stable amide bond | Stable amide bond | |
| Optimal pH for Reaction | 7.0 - 9.0 | 7.0 - 8.5 | |
| Hydrolytic Stability | More stable in aqueous solutions | Less stable, prone to hydrolysis, especially at higher pH | |
| Byproduct of Reaction | Pentafluorophenol | N-hydroxysuccinimide | |
| Solubility | Generally more hydrophobic | Generally more hydrophilic |
The polyethylene glycol (PEG) spacer in this compound plays a crucial role in its biocompatibility. PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of molecules. The PEG4 linker in the this compound is expected to confer these benefits.
Table 2: Expected Biocompatibility Profile of this compound Conjugates
| Biocompatibility Aspect | Expected Performance of this compound Conjugates | Rationale | References |
| Cytotoxicity | Low | PEG is generally considered non-toxic to cells. The pentafluorophenol byproduct is released in small amounts and is typically washed away during purification. | |
| Immunogenicity | Reduced | The PEG linker can shield the conjugate from the immune system, reducing the likelihood of an immune response against the conjugated molecule. However, anti-PEG antibodies can exist in some individuals. | |
| In Vivo Toxicity | Low | PEG is FDA-approved and has a long history of safe use in biomedical applications. In vivo studies of PEG hydrogels have shown good biocompatibility. |
Experimental Protocols for Biocompatibility Assessment
To rigorously assess the biocompatibility of this compound conjugates, a series of in vitro and in vivo experiments are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability and proliferation.
Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., fibroblasts, endothelial cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound conjugate and a control compound (e.g., the unconjugated molecule) in cell culture medium. Replace the medium in the wells with the prepared solutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a a positive control.
-
Incubation: Incubate the plate for a period of 24 to 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
In Vitro Immunogenicity Assay (ELISA)
This protocol is used to detect the presence of antibodies against the conjugate.
Workflow for In Vitro Immunogenicity Testing
Caption: Workflow for detecting anti-conjugate antibodies via ELISA.
Methodology:
-
Plate Coating: Coat the wells of a 96-well microplate with the this compound conjugate.
-
Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., bovine serum albumin or non-fat dry milk).
-
Sample Incubation: Add diluted serum samples from immunized animals or human subjects to the wells and incubate. If anti-conjugate antibodies are present, they will bind to the coated antigen.
-
Washing: Wash the wells to remove unbound antibodies.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody's species and isotype (e.g., HRP-conjugated anti-mouse IgG).
-
Detection: Add a substrate that will be converted by the enzyme to a colored product.
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader. The intensity of the color is proportional to the amount of anti-conjugate antibodies in the sample.
In Vivo Toxicity Study
This protocol provides a general framework for an acute in vivo toxicity study. All animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Logical Flow for In Vivo Toxicity Assessment
Caption: Logical flow of an in vivo toxicity study.
Methodology:
-
Animal Model: Use a suitable animal model, such as mice or rats.
-
Dose Groups: Divide the animals into groups, including a control group receiving the vehicle and at least three dose groups receiving low, medium, and high doses of the this compound conjugate.
-
Administration: Administer the conjugate via a clinically relevant route (e.g., intravenous, intraperitoneal).
-
Observation: Observe the animals for signs of toxicity, morbidity, and mortality daily. Record body weights and food/water consumption regularly.
-
Clinical Pathology: Collect blood samples at specified time points for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination.
-
Data Analysis: Analyze the data for any dose-related adverse effects.
Conclusion
This compound conjugates offer a compelling alternative to traditional NHS ester-based bioconjugation, primarily due to the enhanced hydrolytic stability of the PFP ester. This property can lead to more efficient and reproducible conjugation reactions. Based on the well-established biocompatibility of PEG, it is anticipated that this compound conjugates will exhibit a favorable safety profile with low cytotoxicity and reduced immunogenicity. However, to definitively establish their biocompatibility and to provide a direct comparison with other crosslinkers, the experimental protocols outlined in this guide should be performed. The resulting data will be invaluable for researchers and drug developers in making informed decisions about the selection of crosslinkers for their specific applications.
References
A Comparative Guide to Bis-PEG4-PFP Ester in Drug Delivery Applications
For researchers, scientists, and drug development professionals, the choice of crosslinker is a critical decision in the design of effective drug delivery systems. This guide provides an objective comparison of Bis-PEG4-PFP (bis-pentafluorophenyl) ester with its common alternative, the Bis-PEG4-NHS (N-hydroxysuccinimide) ester. The focus is on the performance of these linkers in the context of creating stable, efficient, and effective nanoparticle-based drug delivery vehicles.
Performance Comparison: PFP Ester vs. NHS Ester Chemistry
The primary difference between the two linkers lies in their amine-reactive terminal groups. PFP esters have emerged as a superior alternative to the traditionally used NHS esters due to their higher resistance to hydrolysis, which translates to more efficient and reliable bioconjugation in aqueous environments.[1][2][3]
Hydrolytic Stability
| Feature | PFP Ester | NHS Ester | References |
| Hydrolytic Stability | More stable in aqueous buffers | Less stable, prone to rapid hydrolysis, especially at higher pH | [2] |
| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 | |
| Reaction Byproduct | Pentafluorophenol (PFP-OH) | N-hydroxysuccinimide (NHS) | |
| Side Reactions | Less prone to side reactions due to higher stability | More susceptible to hydrolysis, which competes with the aminolysis reaction |
Conjugation Efficiency and Reaction Kinetics
The higher stability of PFP esters often leads to more efficient conjugation reactions. While NHS esters can be highly reactive, their rapid hydrolysis can reduce the overall yield of the desired bioconjugate. In a comparative study of active esters, PFP esters demonstrated comparable reactivity to NHS esters but with the added advantage of greater hydrolytic stability, resulting in slightly higher overall yields of the amide product.
| Parameter | PFP Ester | NHS Ester | References |
| Relative Reaction Rate | Fast | Very Fast | |
| Typical Reaction Time | 1 - 4 hours | 0.5 - 4 hours | |
| Conjugation Efficiency | High, due to lower hydrolysis | Can be high, but reduced by competing hydrolysis | |
| Selectivity | Can exhibit preferential labeling of certain lysine residues | Generally less selective, reacting with most accessible primary amines |
Application in Drug Delivery: A Case Study with Doxorubicin-Loaded Nanoparticles
To illustrate the application of a bifunctional PEG linker like Bis-PEG4-PFP ester, we will consider the preparation of a doxorubicin-loaded nanoparticle system. In this model, the this compound would be used to attach a targeting ligand (e.g., an antibody or peptide) to the surface of a PEGylated nanoparticle.
Experimental Workflow
The overall process involves the formulation of drug-loaded nanoparticles, followed by surface modification with the this compound and the targeting ligand.
Detailed Experimental Protocols
The following is a representative protocol for the preparation and evaluation of doxorubicin-loaded, ligand-targeted PEGylated nanoparticles using a bifunctional PFP ester.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Doxorubicin hydrochloride (DOX·HCl)
-
This compound
-
Targeting ligand with a primary amine group (e.g., antibody, peptide)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
Protocol:
-
Preparation of Doxorubicin-Loaded PLGA Nanoparticles:
-
Dissolve 100 mg of PLGA and 10 mg of DOX·HCl in 2 mL of DCM.
-
Sonicate the mixture on ice to ensure homogeneity.
-
Prepare a 2.5% w/v PVA solution in deionized water.
-
Add the PLGA/DOX solution dropwise to the PVA solution while vortexing to form an oil-in-water emulsion.
-
Sonicate the emulsion on ice.
-
Stir the emulsion at room temperature for 4-6 hours to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation and wash with deionized water to remove excess PVA.
-
-
PEGylation with this compound:
-
Resuspend the nanoparticles in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).
-
Dissolve the this compound in a minimal amount of anhydrous DMSO to prepare a stock solution.
-
Add the this compound solution to the nanoparticle suspension with gentle stirring. A molar excess of the PFP ester relative to the available surface amine groups on a modified nanoparticle (if applicable) or for subsequent ligand conjugation is recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Conjugation of Targeting Ligand:
-
To the PFP-activated PEGylated nanoparticles, add a solution of the targeting ligand in a suitable buffer.
-
Incubate the mixture for 4-12 hours at 4°C with gentle mixing.
-
Quench any unreacted PFP esters by adding a small amount of a primary amine-containing buffer, such as Tris-HCl.
-
-
Purification and Characterization:
-
Purify the targeted nanoparticles by dialysis against PBS (pH 7.4) to remove unconjugated ligand, unreacted linker, and other small molecules.
-
Characterize the nanoparticles for size and surface charge using Dynamic Light Scattering (DLS) and zeta potential measurements.
-
Determine the drug loading and encapsulation efficiency using UV-Vis spectroscopy or HPLC.
-
-
In Vitro Drug Release Study:
-
Suspend a known amount of the drug-loaded nanoparticles in PBS at pH 7.4 and a lower pH (e.g., 5.5) to simulate the tumor microenvironment.
-
Place the suspension in a dialysis bag and incubate in a larger volume of the corresponding buffer at 37°C with gentle shaking.
-
At predetermined time points, withdraw samples from the external buffer and replace with fresh buffer.
-
Quantify the amount of released doxorubicin using fluorescence spectroscopy or HPLC.
-
Drug Release Kinetics
The release of doxorubicin from PEGylated PLGA nanoparticles typically follows a biphasic pattern: an initial burst release followed by a sustained release phase. The rate of release is influenced by the composition of the nanoparticle, with higher PEG content often leading to a faster release profile. While specific data for a this compound linked system is not available, the general principles of drug diffusion from the polymer matrix would apply.
| Nanoparticle Formulation | Initial Burst Release (First 24h) | Cumulative Release (Day 10) | References |
| DOX-loaded PLGA-PEG | ~50% | Slow and sustained release over 10 days | |
| DOX-loaded PLGA (0% PEG) | ~10% | ~45% (at day 60) | |
| DOX-loaded PLGA-PEG (15%) | ~40% | ~92% (at day 60) |
Mechanism of Action: Doxorubicin Signaling Pathway
Once the nanoparticles are taken up by cancer cells and doxorubicin is released, it exerts its cytotoxic effects through multiple mechanisms. The primary modes of action are the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).
Doxorubicin's primary mechanisms of action include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, which inhibits DNA replication and transcription. It also forms a stable complex with topoisomerase II, an enzyme essential for DNA repair, leading to double-strand breaks and ultimately apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals. This induces oxidative stress, causing damage to cellular components like lipids, proteins, and DNA, which also contributes to cell death.
Conclusion
The use of this compound in drug delivery systems offers several advantages over traditional NHS esters, primarily due to its superior hydrolytic stability. This leads to more efficient and reproducible conjugation of targeting ligands to PEGylated nanoparticles. While the fundamental principles of drug loading and release are dictated by the nanoparticle composition, the choice of a stable and efficient linker like this compound is crucial for the successful development of targeted drug delivery platforms. This guide provides a framework for understanding the comparative performance of these linkers and a practical approach to their application in a laboratory setting.
References
A Head-to-Head Battle of Amine-Reactive Crosslinkers: Unveiling the Kinetic Advantages of Bis-PEG4-PFP Ester
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a crosslinker is a critical decision that profoundly impacts the efficiency, stability, and ultimately, the success of their endeavors. This guide provides an in-depth, objective comparison of the reaction kinetics of Bis-PEG4-PFP (pentafluorophenyl) ester with other commonly used amine-reactive crosslinkers, supported by a review of available data and detailed experimental methodologies.
At the forefront of bioconjugation, amine-reactive crosslinkers are indispensable tools for covalently linking proteins, peptides, and other biomolecules.[1] The most prevalent targets for these reagents are the primary amines found at the N-terminus of proteins and on the side chains of lysine residues.[2] Among the various reactive groups available, N-hydroxysuccinimide (NHS) esters have long been the workhorse of the field.[3] However, the emergence of pentafluorophenyl (PFP) esters, such as Bis-PEG4-PFP ester, presents a compelling alternative with significant kinetic advantages.[4][5]
The Achilles' Heel of NHS Esters: The Hydrolysis Problem
A primary challenge in aqueous bioconjugation is the competition between the desired reaction with the target amine (aminolysis) and the undesirable reaction with water (hydrolysis). Hydrolysis of the active ester group renders the crosslinker inactive, reducing the overall efficiency of the conjugation reaction. The rate of this undesirable hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly as the pH becomes more alkaline.
NHS esters are particularly susceptible to hydrolysis. At a pH of 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes. This narrow window for reaction necessitates careful optimization of reaction conditions and can be particularly problematic when working with dilute protein solutions or when longer reaction times are required.
PFP Esters: A More Stable Alternative for Enhanced Efficiency
Quantitative Comparison of Crosslinker Kinetics
To provide a clear comparison, the following tables summarize key kinetic parameters for different classes of amine-reactive crosslinkers. It is important to note that direct kinetic data for this compound is limited in publicly available literature. The data presented for PFP/TFP esters are based on representative compounds and serve as a strong indicator of the expected performance of this compound.
| Crosslinker Class | Reactive Group | Key Kinetic Advantages | Key Kinetic Disadvantages | Optimal pH Range |
| PFP Esters | Pentafluorophenyl Ester | High reactivity with primary amines, significantly lower susceptibility to hydrolysis compared to NHS esters. | May have slightly higher hydrophobicity compared to NHS esters. | 7.0 - 9.0 |
| NHS Esters | N-hydroxysuccinimide Ester | Well-established chemistry with a large body of literature. | Highly susceptible to hydrolysis, especially at higher pH, leading to lower efficiency. | 7.2 - 8.5 |
| Other Active Esters | e.g., N-hydroxyphthalimide, HOAt, HOBt esters | Can exhibit significantly faster reaction rates than NHS esters (up to 10-fold faster). | May have different selectivity profiles or require specific reaction conditions. | Variable |
| Imidoesters | Imidoester | React rapidly with primary amines at alkaline pH. | Have short half-lives and the resulting amidine bond can be reversible at high pH. | 8.0 - 10.0 |
Table 1: Qualitative Kinetic Comparison of Amine-Reactive Crosslinkers
| Parameter | PFP/TFP Esters | NHS Esters | Reference |
| Relative Hydrolysis Rate | Lower | Higher | |
| Half-life in Aqueous Buffer | Longer | Shorter (e.g., ~10 min at pH 8.6, 4°C) | |
| Relative Reaction Rate with Amines | High | High |
Table 2: Semi-Quantitative Kinetic Comparison of PFP/TFP and NHS Esters
Visualizing the Reaction Pathways
To better understand the kinetics at play, the following diagrams illustrate the key reaction pathways for amine-reactive esters.
Caption: Reaction pathways for amine-reactive esters.
Caption: Workflow for determining reaction kinetics.
Experimental Protocols for Kinetic Analysis
For researchers wishing to perform their own comparative kinetic studies, the following protocols provide a framework for measuring both the rate of hydrolysis and the rate of aminolysis.
Protocol 1: Determination of Hydrolysis Rate by UV-Vis Spectrophotometry
This method is adapted from procedures used to monitor the hydrolysis of NHS esters.
Materials:
-
This compound
-
Comparative crosslinker (e.g., Bis-PEG4-NHS ester)
-
Anhydrous DMSO or DMF
-
Amine-free buffers at various pH values (e.g., phosphate buffers at pH 7.0, 7.5, 8.0, and 8.5)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Immediately before use, prepare 10 mM stock solutions of each crosslinker in anhydrous DMSO or DMF.
-
Prepare Reaction Buffers: Prepare a series of amine-free buffers at the desired pH values.
-
Initiate Hydrolysis: Add a small volume of the crosslinker stock solution to the pre-warmed buffer in a cuvette to achieve a final concentration of approximately 0.1-0.5 mM. Mix quickly by inverting the cuvette.
-
Monitor Absorbance: Immediately begin monitoring the change in absorbance at the wavelength corresponding to the release of the leaving group (pentafluorophenol or N-hydroxysuccinimide) over time. For NHS, this is typically between 260-280 nm. The optimal wavelength for PFP should be determined experimentally.
-
Data Analysis: Plot the absorbance versus time. The initial rate of hydrolysis can be determined from the initial slope of this curve. The pseudo-first-order rate constant (k') can be calculated by fitting the data to a first-order rate equation. The half-life (t₁/₂) can then be calculated as ln(2)/k'.
Protocol 2: Determination of Aminolysis Rate by RP-HPLC
This method allows for the direct monitoring of the consumption of reactants and the formation of products.
Materials:
-
This compound and other crosslinkers
-
A model amine-containing molecule (e.g., a small peptide with a single lysine residue or N-α-acetyl-L-lysine)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M Tris or glycine)
-
RP-HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare Reactant Solutions: Prepare stock solutions of the crosslinkers in anhydrous DMSO and the model amine in the reaction buffer.
-
Initiate Reaction: In a thermostatted vial, mix the model amine solution with the crosslinker stock solution to initiate the reaction. The final concentration of the organic solvent should be kept low (e.g., <10%) to minimize its effect on the reaction.
-
Time-course Sampling: At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. Develop a gradient elution method that effectively separates the unreacted amine, the unreacted crosslinker, the monolinked product, and the crosslinked product.
-
Data Analysis: Quantify the peak areas of the reactants and products at each time point. Plot the concentration of the reactants and products as a function of time. The initial reaction rate can be determined from the initial slope of the product formation curve or the reactant consumption curve. This data can then be used to determine the second-order rate constant for the aminolysis reaction.
Conclusion and Recommendations
The available evidence strongly suggests that this compound offers a significant kinetic advantage over traditional NHS ester-based crosslinkers, primarily due to its enhanced stability against hydrolysis. This increased stability provides a longer reaction window, leading to higher conjugation efficiencies and more consistent results, particularly in challenging applications such as those involving low protein concentrations or requiring extended incubation times.
For researchers and drug development professionals seeking to optimize their bioconjugation strategies, this compound represents a robust and efficient alternative. While the initial investment in establishing protocols for a new class of reagents may be a consideration, the potential gains in yield, reproducibility, and overall success of the conjugation process make this compound a compelling choice for a wide range of applications, from basic research to the development of sophisticated biotherapeutics. It is recommended that for any new system, an initial kinetic analysis, as outlined in the provided protocols, be performed to determine the optimal reaction conditions for achieving the desired level of conjugation.
References
- 1. Collision-induced dissociation of Lys-Lys intramolecular crosslinked peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 3. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 4. Development of flow-NMR spectroscopy for real-time monitoring and kinetics studies of novel peptide therapeutics - American Chemical Society [acs.digitellinc.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Safety Operating Guide
Navigating the Disposal of Bis-PEG4-PFP Ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Bis-PEG4-PFP ester in their work, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this bifunctional crosslinker, aligning with standard laboratory safety protocols and environmental regulations.
Understanding this compound: Key Chemical Properties
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C24H20F10O8 | [1][2][3][4] |
| Molecular Weight | 626.4 g/mol | [1] |
| CAS Number | 1314378-12-5 | |
| Solubility | Soluble in DCM (Dichloromethane) | |
| Storage | -20°C |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety guidelines and to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of unused or waste this compound and solutions containing this compound.
1. Quenching of Reactive PFP Esters (for Unused or Residual Reagent):
Given that PFP esters are reactive towards amines, a quenching step is recommended to deactivate the compound before disposal. This can be achieved by reacting the PFP ester with an excess of a primary amine-containing solution.
-
Methodology:
-
Prepare a quenching solution of 1 M Tris buffer, pH 8.0-8.5.
-
In a designated chemical waste container, slowly add the this compound waste to the Tris buffer solution. A general guideline is to use a 10-fold molar excess of the amine to the PFP ester.
-
Allow the mixture to react for at least 30 minutes at room temperature with gentle stirring to ensure complete quenching of the PFP ester groups.
-
2. Segregation and Collection of Waste:
Proper segregation of chemical waste is crucial for safe and compliant disposal.
-
Solid Waste:
-
Place unquenched, solid this compound into a clearly labeled, sealed container designated for "Reactive Chemical Waste" or as per your institution's guidelines.
-
Contaminated items such as weighing boats, spatulas, and gloves should be collected in a separate, sealed bag or container labeled "Solid Chemical Waste."
-
-
Liquid Waste:
-
Collect quenched solutions of this compound in a dedicated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Aqueous Chemical Waste" and should include the full chemical name: "Quenched this compound."
-
Never mix this waste with other waste streams unless explicitly permitted by your institution's waste management protocols.
-
3. Labeling and Storage:
Accurate and clear labeling is a cornerstone of safe laboratory practice.
-
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents
-
The approximate concentration and volume
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
4. Final Disposal:
The final disposal of the collected chemical waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's established procedures for requesting a waste pickup.
-
Do not pour any chemical waste down the drain unless you have received explicit approval from your EHS department.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps in the disposal of this compound.
References
Personal protective equipment for handling Bis-PEG4-PFP ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bis-PEG4-PFP ester. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known properties of pentafluorophenyl (PFP) esters, amine-reactive crosslinkers, and general laboratory safety best practices. It is imperative to supplement this guide with your institution's specific safety protocols.
Compound Information and Properties
This compound is a homobifunctional crosslinker. It contains two pentafluorophenyl (PFP) ester groups at the ends of a polyethylene glycol (PEG) spacer. PFP esters are active esters that react with primary amines to form stable amide bonds and are noted for being less susceptible to hydrolysis than other amine-reactive esters like NHS esters.[1][2] The PEG linker enhances the water solubility of the molecule.[3]
| Property | Value | Source |
| Chemical Name | This compound | BroadPharm[3] |
| CAS Number | 1314378-12-5 | BroadPharm[3] |
| Molecular Formula | C24H20F10O8 | BroadPharm |
| Molecular Weight | 626.4 g/mol | BroadPharm |
| Purity | Typically ≥98% | BroadPharm |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in DCM (Dichloromethane). Also soluble in other organic solvents like DMSO and DMF. | BroadPharm |
| Storage | Store at -20°C, protected from moisture. | BroadPharm |
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, PFP esters and related fluorinated compounds should be handled with care. Potential hazards are inferred from similar chemical structures.
Potential Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
PFP esters are reactive and moisture-sensitive.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles | Must be worn at all times when handling the compound. |
| Face Shield | Recommended when there is a risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Butyl gloves offer broad protection against esters. Regularly inspect gloves for any signs of degradation or breakthrough. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn and fully buttoned. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a significant splash risk. | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from storage to use in a typical laboratory setting.
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
Detailed Protocol
-
Preparation:
-
Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the ester.
-
All weighing and handling of the solid compound must be conducted in a certified chemical fume hood.
-
-
Dissolution:
-
Use an anhydrous organic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) for dissolution.
-
Prepare solutions immediately before use, as PFP esters can hydrolyze over time, even in anhydrous solvents if trace amounts of water are present. Do not prepare stock solutions for long-term storage.
-
-
Reaction:
-
When reacting with primary amines, ensure the reaction buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the intended reaction. Phosphate-buffered saline (PBS) is a suitable alternative.
-
Add the dissolved this compound solution to the reaction mixture dropwise while stirring.
-
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material into a sealed container for disposal as halogenated organic waste. For larger spills, evacuate the area and follow your institution's emergency spill response procedures. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure environmental safety and regulatory compliance. As a fluorinated organic compound, it must be treated as hazardous waste.
Disposal Workflow Diagram
Caption: A step-by-step guide for the proper disposal of waste containing this compound.
Detailed Disposal Procedures
-
Waste Segregation:
-
All waste containing this compound, including unused solutions, contaminated solvents, and solid materials (e.g., pipette tips, gloves, absorbent pads), must be segregated as halogenated organic waste .
-
Do not mix with non-halogenated organic waste, aqueous waste, or general laboratory trash.
-
-
Waste Containers:
-
Use designated, properly labeled, and sealed containers for halogenated organic waste. The container should be made of a material compatible with the waste.
-
The label should clearly indicate "Halogenated Organic Waste" and list "this compound" as a component.
-
-
Storage of Waste:
-
Store waste containers in a well-ventilated area, such as a satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The primary disposal method for such compounds is typically high-temperature incineration.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
